molecular formula C15H25NO4 B1677920 N-Benzyl-N-bis-PEG2

N-Benzyl-N-bis-PEG2

Cat. No.: B1677920
M. Wt: 283.36 g/mol
InChI Key: HBHHHXUOMCTWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-bis(PEG1-OH) (CAS 119580-47-1) is a bifunctional, branched PEG-based linker that serves as a valuable synthetic intermediate and spacer in bioconjugation chemistry and pharmaceutical research . With a molecular formula of C15H25NO4 and a molecular weight of 283.4 g/mol, this compound features a central nitrogen atom connected to a benzyl group and two PEG1 chains, each terminating in a hydroxyl group (-OH) . The benzyl group acts as a versatile protecting group for amines, allowing for controlled deprotection in multi-step synthetic pathways . Its two hydrophilic PEG arms enhance the solubility and stability of conjugated molecules, while the terminal hydroxyl groups provide convenient sites for further functionalization into other reactive groups, such as amines or carboxylic acids, for linking to target molecules . This linker is classified as non-cleavable, making it suitable for applications where a permanent, stable link between a drug and its carrier (like an antibody in Antibody-Drug Conjugates or ADCs) is desired . It is typically stored at -20°C and is offered with a high purity of 95% to 98% or higher . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[benzyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c17-8-12-19-10-6-16(7-11-20-13-9-18)14-15-4-2-1-3-5-15/h1-5,17-18H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHHHXUOMCTWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOCCO)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Benzyl-N-bis-PEG2: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – In the rapidly advancing field of therapeutic drug development, particularly in the domain of targeted protein degradation, the strategic selection of chemical linkers is paramount. N-Benzyl-N-bis-PEG2 has emerged as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs designed to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the molecular characteristics of this compound, a representative protocol for its application in PROTAC synthesis, and the fundamental mechanism of action of the resulting therapeutic agents.

Core Molecular and Physical Properties

This compound, also known by its synonym N-Benzyl-N-bis(PEG1-OH), is a polyethylene (B3416737) glycol (PEG)-based linker. Its structure is characterized by a central benzyl-protected amine with two extending short polyethylene glycol chains, each terminated with a hydroxyl group. This configuration provides a versatile scaffold for the covalent attachment of two different ligands, a prerequisite for the assembly of a functional PROTAC.

The key quantitative data for this compound are summarized in the table below, offering a clear reference for researchers and drug development professionals.

PropertyValueReference(s)
Chemical Formula C₁₅H₂₅NO₄[1]
Molecular Weight 283.36 g/mol [2]
Exact Mass 283.1784 u[1]
Appearance Liquid[1]
Purity >98%[1]
Solubility Soluble in DMSO
Storage Conditions Short-term (days to weeks) at 0 - 4 °C; Long-term (months to years) at -20 °C[1]

Mechanism of Action: The PROTAC Pathway

This compound functions as a linker within a PROTAC molecule. PROTACs are heterobifunctional molecules that leverage the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[2] The PROTAC molecule forms a ternary complex by simultaneously binding to the POI and an E3 ubiquitin ligase.[3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to POI Ligand PROTAC PROTAC (Linker + Ligands) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 Ligand Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Ub Transfer Degradation 26S Proteasome Degradation Ubiquitination->Degradation Marks for Degradation Recycling PROTAC Recycling Degradation->Recycling Releases Recycling->PROTAC Initiates new cycle

PROTAC-mediated protein degradation pathway.

Experimental Protocol: Synthesis of a PROTAC using a Hydroxy-PEG Linker

The following is a representative two-step protocol for the synthesis of a PROTAC utilizing a di-hydroxy PEG linker like this compound. This protocol involves the sequential modification of the hydroxyl groups to couple the Protein of Interest (POI) ligand and the E3 ligase ligand. Note that protection/deprotection steps may be necessary to ensure selectivity, and specific reagents and conditions will vary depending on the exact nature of the ligands.

Step 1: Mono-activation and Coupling of the First Ligand

  • Mono-protection (Optional but Recommended): To selectively react one of the hydroxyl groups, a mono-protection strategy (e.g., using a silyl (B83357) ether protecting group) can be employed under controlled stoichiometric conditions.

  • Activation of the Free Hydroxyl Group: The unprotected hydroxyl group is activated for nucleophilic substitution. A common method is tosylation.

    • Dissolve the mono-protected this compound derivative (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Coupling of the First Ligand: The activated linker is then reacted with the first ligand (either the POI ligand or the E3 ligase ligand, typically containing a nucleophilic group like an amine or thiol).

    • Dissolve the activated linker (1.0 equivalent) and the first ligand (1.1 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

    • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to facilitate the reaction.

    • Stir the mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete as monitored by LC-MS.

    • Work up the reaction by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

Step 2: Deprotection and Coupling of the Second Ligand

  • Deprotection: The protecting group on the second hydroxyl group is removed. The choice of deprotection agent depends on the protecting group used (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl ethers).

  • Activation and Coupling of the Second Ligand: The now-free second hydroxyl group is activated and coupled to the second ligand using a similar procedure as described in Step 1. The choice of activation and coupling chemistry should be orthogonal to the first coupling to avoid side reactions. Alternatively, the hydroxyl group can be oxidized to a carboxylic acid, which can then be coupled to an amine-containing ligand using standard peptide coupling reagents like HATU or EDC.

    • Oxidation (if applicable): Dissolve the intermediate from the previous step in a suitable solvent and treat with an oxidizing agent (e.g., Jones reagent or TEMPO-based oxidation).

    • Amide Coupling (if applicable): To a solution of the resulting carboxylic acid (1.0 equivalent) in anhydrous DMF, add a coupling agent like HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents). Stir for 15-30 minutes to form the active ester. Add the second amine-containing ligand (1.1 equivalents) and continue stirring at room temperature for 2-12 hours.

  • Final Purification: The final PROTAC molecule is purified to a high degree using methods such as preparative High-Performance Liquid Chromatography (HPLC) to ensure its suitability for biological assays. The identity and purity of the final compound should be confirmed by analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide underscores the integral role of this compound in the innovative field of targeted protein degradation. Its well-defined structure and chemical tractability make it a valuable tool for researchers and scientists dedicated to developing the next generation of therapeutics.

References

An In-depth Technical Guide to N-Benzyl-N-bis-PEG2 in Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of N-Benzyl-N-bis-PEG2, a specialized chemical linker, and its core application in the field of biochemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). While specific examples detailing the use of this compound are not extensively documented in peer-reviewed literature, this guide will focus on its role as a representative polyethylene (B3416737) glycol (PEG)-based linker. We will explore the fundamental principles of PROTACs, their mechanism of action, and provide representative data and protocols to illustrate the application of such linkers in targeted protein degradation.

Introduction to this compound and PROTACs

This compound is a heterobifunctional chemical linker. Its structure consists of a central nitrogen atom to which a benzyl (B1604629) group and two short polyethylene glycol (PEG) chains are attached. In the context of biochemistry and drug discovery, it serves as a crucial component in the synthesis of PROTACs.[1][2]

PROTACs are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell.[3] They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] A PROTAC molecule is composed of three key parts:

  • A ligand that binds to the target protein (the "warhead").

  • A ligand that recruits an E3 ubiquitin ligase (the "anchor").

  • A chemical linker that connects the warhead and the anchor.[4]

The linker, for which this compound is an example, is not merely a spacer. Its length, flexibility, and chemical properties are critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[5] PEG linkers are widely used in PROTAC design to enhance water solubility and improve pharmacokinetic properties.[6]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of a target protein. The process can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule enters the cell and simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Recognition: The polyubiquitinated POI is then recognized by the 26S proteasome.

  • Degradation: The proteasome unfolds and degrades the target protein into small peptides.

  • Recycling: The PROTAC molecule is released and can bind to another target protein, continuing the degradation cycle.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data for a Representative PEG-Linked PROTAC

ParameterSMARCA2SMARCA4Reference
DC₅₀ (nM) 300250[3]
Dₘₐₓ (%) 6570[3]
Binding Affinity (Kᵢ, nM) Not ReportedNot Reported
Ternary Complex Cooperativity (α) 4.8 (with VCB)Not Reported[3]
Cell Permeability (10⁻⁷ cm s⁻¹) \multicolumn{2}{c}{1.1}[3]
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

  • Cooperativity (α): A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. An α > 1 indicates positive cooperativity, which is favorable for ternary complex formation.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of PROTACs with PEG-based linkers.

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the target protein ligand and the E3 ligase ligand, followed by their conjugation to the linker. Common coupling chemistries include amide bond formation, "click chemistry," and nucleophilic substitution.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand with reactive handle Coupling1 Couple POI Ligand to Linker POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand with reactive handle Coupling2 Couple E3 Ligand to POI-Linker E3_Ligand->Coupling2 Linker This compound-acid (or similar linker) Activation Activate Carboxylic Acid (e.g., HATU, EDC) Linker->Activation Activation->Coupling1 Intermediate POI-Linker Intermediate Coupling1->Intermediate Deprotection Deprotection of second linker handle (if necessary) Intermediate->Deprotection Deprotection->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Figure 2: General workflow for the synthesis of a PROTAC.

Representative Synthesis Step: Amide Coupling

  • Activation of the Linker: Dissolve the this compound-acid linker (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction: To the activated linker solution, add the amine-functionalized ligand (for either the POI or E3 ligase) (1.0 equivalent).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired intermediate or final PROTAC.

Western blotting is a standard method to quantify the reduction in target protein levels following treatment with a PROTAC.

Western_Blot_Workflow cluster_wb Western Blot Workflow Cell_Culture 1. Seed and Culture Cells Treatment 2. Treat cells with PROTAC (various concentrations and times) Cell_Culture->Treatment Lysis 3. Lyse cells and quantify protein concentration Treatment->Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 6. Block non-specific binding sites Transfer->Blocking Primary_Ab 7. Incubate with Primary Antibody (anti-POI and anti-loading control) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Add Chemiluminescent Substrate and image the blot Secondary_Ab->Detection Analysis 10. Quantify band intensity and normalize to loading control Detection->Analysis

Figure 3: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate the chosen cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

This compound represents a class of flexible, hydrophilic linkers that are integral to the design and synthesis of PROTACs. The benzyl group can provide a degree of rigidity and potential for specific interactions within the ternary complex, while the PEG chains enhance solubility and offer modularity in adjusting linker length. Although detailed studies specifically employing this compound are sparse, the principles and methodologies described herein provide a robust framework for researchers and drug development professionals to understand and utilize this and similar linkers in the exciting and rapidly advancing field of targeted protein degradation. The rational design of linkers remains a key challenge and opportunity in the development of potent and selective PROTAC therapeutics.

References

N-Benzyl-N-bis-PEG2: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Benzyl-N-bis-PEG2, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and drug development professionals, this document outlines its chemical properties, suppliers, and its crucial role in the rapidly advancing field of targeted protein degradation.

Core Compound Information

This compound , identified by the CAS number 119580-47-1 , is a polyethylene (B3416737) glycol (PEG)-based linker.[1][2] Its structure features a central benzyl-protected amine with two polyethylene glycol arms, each terminating in a hydroxyl group. This architecture makes it a valuable tool for conjugating a target protein ligand and an E3 ubiquitin ligase ligand to form a PROTAC.

Physicochemical Data
PropertyValueReference
CAS Number 119580-47-1[1][2]
Molecular Formula C15H25NO4[3]
Molecular Weight 283.36 g/mol [4]
Appearance Liquid[3][5]
Synonyms N-Benzyl-N-bis(PEG1-OH)[3]

Suppliers

This compound is commercially available from various chemical suppliers specializing in reagents for drug discovery and life sciences research. Key suppliers include:

  • MedChemExpress[5]

  • TargetMol[6]

  • Key Organics[1]

  • MedKoo Biosciences[3]

  • Precise PEG[7]

  • Meilunbio[2]

Role in Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[8] PROTACs are heterobifunctional molecules at the heart of this technology. They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9]

This compound serves as the linker component in PROTAC design. The PEG nature of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.[10] The length and flexibility of the linker are critical parameters that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[9][11]

Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC-Mediated Degradation

The general signaling pathway leveraged by PROTACs, including those synthesized with this compound, is the ubiquitin-proteasome pathway. The process is initiated by the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols: A General Framework for PROTAC Synthesis

While a specific, detailed experimental protocol for a PROTAC utilizing this compound is not publicly available in the reviewed literature, a general two-step synthetic workflow can be outlined. This process typically involves the sequential coupling of the linker to the POI ligand and the E3 ligase ligand.

Step 1: Synthesis of the Ligand-Linker Intermediate

This step involves the formation of a stable bond (e.g., an amide or ether bond) between one of the hydroxyl groups of this compound and a reactive functional group on either the POI ligand or the E3 ligase ligand. Standard coupling chemistries are employed, often requiring activation of the hydroxyl group or the corresponding functional group on the ligand.

Step 2: Coupling of the Second Ligand to the Ligand-Linker Intermediate

The remaining free hydroxyl group on the ligand-linker intermediate is then coupled to the second ligand (either the POI or E3 ligase ligand, whichever was not used in the first step). This again involves standard chemical transformations to form the final PROTAC molecule.

The benzyl (B1604629) group on the central amine of this compound can serve as a protecting group and may be removed in a subsequent step if the secondary amine is required for further modification or for the final biological activity of the PROTAC.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_workflow General PROTAC Synthesis Workflow start Start Materials: - this compound - POI Ligand - E3 Ligase Ligand step1 Step 1: Couple First Ligand (e.g., POI Ligand) to Linker start->step1 intermediate Ligand-Linker Intermediate step1->intermediate step2 Step 2: Couple Second Ligand (e.g., E3 Ligase Ligand) intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification and Characterization (HPLC, NMR, MS) final_protac->purification end Biologically Active PROTAC purification->end

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a versatile and valuable tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its bifunctional nature and PEG characteristics offer advantages in creating effective and soluble PROTAC molecules. As the field of targeted protein degradation continues to expand, the strategic application of well-defined linkers like this compound will be instrumental in the development of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to N-Benzyl-N-bis-PEG2 Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Benzyl-N-bis-PEG2 derivatives, a critical class of linkers in modern drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). We will delve into their synthesis, functionalization, and application, offering detailed experimental protocols and quantitative data to support researchers in this dynamic area.

Introduction to this compound Derivatives in Drug Discovery

This compound derivatives are emerging as highly versatile bifunctional linkers in the design of targeted therapeutics. Their core structure, featuring a central tertiary amine protected by a benzyl (B1604629) group and two polyethylene (B3416737) glycol (PEG) chains, offers a unique combination of properties beneficial for drug delivery and targeted protein degradation.

The primary application of these derivatives is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery. The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

The this compound scaffold provides several advantages:

  • Improved Solubility and Pharmacokinetics: The hydrophilic nature of the PEG chains enhances the aqueous solubility of the overall PROTAC molecule, which is often a challenge with hydrophobic ligands. This can lead to improved pharmacokinetic profiles.

  • Precise Length and Flexibility: The defined length of the PEG2 units allows for precise control over the distance between the two ends of the linker, which is critical for optimal ternary complex formation.

  • Versatile Functionalization: The terminal ends of the PEG chains can be readily modified with a variety of functional groups, enabling the attachment of diverse POI and E3 ligase ligands.

  • Protecting Group Strategy: The N-benzyl group serves as a stable protecting group for the tertiary amine, which can be removed under specific conditions if desired, allowing for further modification of the core structure.

Synthesis of the this compound Core Structure

The synthesis of this compound derivatives begins with the formation of the central N-benzyldiethanolamine core, followed by PEGylation and functionalization.

Synthesis of N-Benzyldiethanolamine

A robust method for the synthesis of N-benzyldiethanolamine involves the reaction of benzyl chloride with diethanolamine (B148213). The use of a base like sodium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction and to prevent the formation of unwanted by-products.

Experimental Protocol: Synthesis of N-Benzyldiethanolamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethanolamine (1.0 equivalent) and sodium carbonate (1.1 equivalents) in a suitable solvent such as toluene (B28343) or ethanol.

  • Addition of Benzyl Chloride: While stirring the mixture, slowly add benzyl chloride (1.05 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude N-benzyldiethanolamine can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

PEGylation of N-Benzyldiethanolamine

The next step involves the extension of the hydroxyl groups of N-benzyldiethanolamine with two units of polyethylene glycol. This is typically achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of N-Benzyl-N-bis(PEG2-OH)

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyldiethanolamine (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Slowly add a strong base such as sodium hydride (NaH, 2.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • PEGylation: Cool the reaction mixture back to 0 °C and add a solution of a suitable PEGylating agent, such as 2-(2-bromoethoxy)ethanol (B1667886) (2.2 equivalents) or a tosylated PEG derivative, in anhydrous THF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux (around 65 °C) overnight. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: After completion, carefully quench the reaction by slowly adding water at 0 °C. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude N-Benzyl-N-bis(PEG2-OH) can be purified by column chromatography on silica gel.

Functionalization of this compound Derivatives

The terminal hydroxyl groups of N-Benzyl-N-bis(PEG2-OH) serve as versatile handles for the introduction of various functional groups, enabling the conjugation to POI and E3 ligase ligands.

Synthesis of N-Benzyl-N-bis(PEG2-acid)

The terminal hydroxyl groups can be oxidized to carboxylic acids, which are useful for forming stable amide bonds with amine-containing ligands.

Experimental Protocol: Synthesis of N-Benzyl-N-bis(PEG2-acid)

  • Oxidation: Dissolve N-Benzyl-N-bis(PEG2-OH) (1.0 equivalent) in a suitable solvent like acetone (B3395972) or a mixture of acetonitrile, water, and ethyl acetate.

  • Reagent Addition: Add a suitable oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid) or, for milder conditions, a TEMPO-catalyzed oxidation system (e.g., TEMPO/bleach).

  • Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction appropriately (e.g., with isopropanol (B130326) for Jones reagent). Extract the product into an organic solvent. The crude product can be purified by column chromatography.

Synthesis of N-Benzyl-N-bis(PEG2-amine)

The hydroxyl groups can be converted to amines, often via a two-step process involving mesylation or tosylation followed by substitution with an azide (B81097) and subsequent reduction.

Experimental Protocol: Synthesis of N-Benzyl-N-bis(PEG2-amine)

  • Mesylation/Tosylation: Dissolve N-Benzyl-N-bis(PEG2-OH) (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool to 0 °C. Add triethylamine (B128534) (2.5 equivalents) followed by methanesulfonyl chloride (2.2 equivalents) or p-toluenesulfonyl chloride (2.2 equivalents) dropwise. Stir at 0 °C for 1-2 hours.

  • Azide Substitution: To the reaction mixture, add sodium azide (3.0 equivalents) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide. Heat the reaction to reflux and stir overnight.

  • Reduction: After work-up to isolate the azide intermediate, dissolve it in THF/water and add triphenylphosphine (B44618) (2.5 equivalents). Heat the reaction to 50 °C for several hours to perform the Staudinger reduction. Alternatively, catalytic hydrogenation (e.g., H2, Pd/C) can be used.

  • Purification: The final amine product is purified by column chromatography.

Synthesis of N-Benzyl-N-bis(PEG2-azide)

The azide functionality is useful for "click chemistry" reactions, specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition.

Experimental Protocol: Synthesis of N-Benzyl-N-bis(PEG2-azide)

  • Mesylation/Tosylation: Follow step 1 of the amine synthesis protocol.

  • Azide Substitution: After work-up of the mesylated/tosylated intermediate, dissolve it in a polar aprotic solvent like DMF. Add sodium azide (3.0 equivalents) and heat the reaction to 60-80 °C overnight.

  • Purification: After work-up, the azide product is purified by column chromatography.

Synthesis of N-Benzyl-N-bis(PEG2-alkyne)

The alkyne group is the complementary partner for azide-alkyne click chemistry.

Experimental Protocol: Synthesis of N-Benzyl-N-bis(PEG2-alkyne)

  • Mesylation/Tosylation: Follow step 1 of the amine synthesis protocol.

  • Alkynylation: Dissolve the mesylated/tosylated intermediate in an appropriate solvent. Add propargyl alcohol in the presence of a strong base like sodium hydride to form the terminal alkyne via Williamson ether synthesis.

  • Purification: The final alkyne-terminated product is purified by column chromatography.

Quantitative Data and Applications

The choice of linker and its functional groups significantly impacts the performance of a PROTAC. The following table summarizes key quantitative data for representative this compound derivatives.

DerivativeMolecular Weight ( g/mol )Purity (%)Terminal Functional GroupReactivity
N-Benzyl-N-bis(PEG2-OH)373.49>95Hydroxyl (-OH)Etherification, esterification, oxidation
N-Benzyl-N-bis(PEG2-acid)401.45>95Carboxylic Acid (-COOH)Amide bond formation with amines
N-Benzyl-N-bis(PEG2-amine)371.52>95Amine (-NH2)Amide bond formation with carboxylic acids
N-Benzyl-N-bis(PEG2-azide)423.50>95Azide (-N3)Click chemistry with alkynes
N-Benzyl-N-bis(PEG2-alkyne)449.56>95Alkyne (-C≡CH)Click chemistry with azides

Signaling Pathways and Experimental Workflows

PROTACs utilizing this compound linkers operate through the ubiquitin-proteasome system (UPS). The following diagrams illustrate the key signaling pathway and a typical experimental workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 Binds to warhead PROTAC PROTAC (this compound linker) PROTAC->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Binds to E3 ligand POI_Ub Ubiquitinated POI POI_PROTAC_E3->POI_Ub Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_cellular Cellular & In Vivo Studies Ligand_ID Identify POI and E3 Ligase Ligands Linker_Design Design this compound Linker with Functional Groups Ligand_ID->Linker_Design Synthesis Synthesize PROTAC Linker_Design->Synthesis Binding_Assay Binding Assays (e.g., SPR, ITC) Synthesis->Binding_Assay Degradation_Assay Protein Degradation Assays (e.g., Western Blot, In-Cell Western) Binding_Assay->Degradation_Assay DC50_Dmax Determine DC50 and Dmax Degradation_Assay->DC50_Dmax Cell_Viability Cell Viability Assays DC50_Dmax->Cell_Viability Mechanism_Action Mechanism of Action Studies Cell_Viability->Mechanism_Action PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Mechanism_Action->PK_PD In_Vivo_Efficacy In Vivo Efficacy Studies PK_PD->In_Vivo_Efficacy

Caption: Experimental workflow for PROTAC development.

Conclusion

This compound derivatives represent a powerful and versatile class of linkers for the development of targeted therapies, particularly PROTACs. Their modular synthesis allows for precise control over their physicochemical properties and the introduction of a wide range of functional groups. This guide provides a solid foundation for researchers to synthesize, functionalize, and utilize these valuable tools in their drug discovery efforts. The provided experimental protocols and conceptual diagrams are intended to facilitate the practical application of this promising technology.

Methodological & Application

Application Notes and Protocols for N-Benzyl-N-bis-PEG2 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC, which connects the target protein-binding ligand and the E3 ligase-recruiting ligand, plays a critical role in the efficacy and physicochemical properties of the degrader. N-Benzyl-N-bis-PEG2 is a versatile polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of rigidity and flexibility, contributing to favorable cellular permeability and solubility of the resulting PROTAC. This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of PROTACs, with a specific focus on the development of degraders for the BAF ATPase subunits SMARCA2 and SMARCA4.

Key Applications

The this compound linker and its derivatives are particularly well-suited for the synthesis of PROTACs targeting nuclear proteins, such as transcription factors and chromatin remodelers. The benzyl (B1604629) group can provide conformational constraint, which can be advantageous for establishing productive ternary complex formation between the target protein and the E3 ligase. A notable example is the PROTAC ACBI1, which incorporates a benzyl-like linking fragment to effectively degrade the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data for the SMARCA2/4 degrader ACBI1, which utilizes a linker structurally analogous to this compound.

Table 1: In Vitro Degradation Potency of ACBI1

Target ProteinCell LineDC₅₀ (nM)
SMARCA2MV-4-116
SMARCA4MV-4-1111
PBRM1MV-4-1132
SMARCA2NCI-H15683.3
PBRM1NCI-H156815.6

Data sourced from Farnaby et al., Nature Chemical Biology, 2019.[2][5]

Table 2: Anti-proliferative Activity of ACBI1

Cell LineIC₅₀ (nM)
MV-4-1129
NCI-H156868

Data sourced from MedChemExpress product information, referencing the work of Farnaby et al.[6]

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis and evaluation of a PROTAC utilizing an this compound-like linker, based on the synthesis of ACBI1.

Protocol 1: Synthesis of a SMARCA2/4-Targeting PROTAC

This protocol outlines the key steps for the chemical synthesis of a PROTAC that links a SMARCA2/4 bromodomain ligand to a VHL E3 ligase ligand via an this compound-type linker.

Materials:

  • SMARCA2/4 bromodomain ligand with a suitable reactive handle (e.g., a piperazine (B1678402) group)

  • This compound derivative with orthogonal reactive groups (e.g., a carboxylic acid and a protected amine)

  • VHL E3 ligase ligand with a compatible reactive handle (e.g., a free amine)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) for deprotection

  • Dichloromethane (DCM)

  • Reagents for purification (e.g., HPLC-grade solvents)

Procedure:

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the VHL ligand (1.0 eq) and the this compound derivative (with a protected amine, 1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the product by flash column chromatography.

  • Deprotection of the Linker:

    • Dissolve the product from step 1 in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours until the protecting group (e.g., Boc) is completely removed, as monitored by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Coupling of Target Ligand to the Linker-E3 Ligase Conjugate:

    • Dissolve the SMARCA2/4 bromodomain ligand (1.0 eq) and the deprotected linker-E3 ligase conjugate from step 2 (1.1 eq) in anhydrous DMF.

    • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Cellular Degradation Assay

This protocol describes a method to assess the ability of the synthesized PROTAC to induce the degradation of the target proteins in a cellular context.

Materials:

  • Cancer cell lines (e.g., MV-4-11, NCI-H1568)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed the chosen cell line in 6-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC in DMSO, and then dilute further in cell culture medium to the final desired concentrations.

    • Treat the cells with the PROTAC for a specified time course (e.g., 18 hours). Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the target proteins and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation of SMARCA2/4 cluster_1 Cellular Consequences PROTAC ACBI1 (this compound like linker) Ternary_Complex SMARCA2/4-ACBI1-VHL Ternary Complex PROTAC->Ternary_Complex SMARCA SMARCA2/4 (Target Protein) SMARCA->Ternary_Complex BAF_Complex BAF Chromatin Remodeling Complex SMARCA->BAF_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of SMARCA2/4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of SMARCA2/4 Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Degradation->BAF_Complex Disruption Chromatin Chromatin Accessibility BAF_Complex->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Proliferation Inhibition of Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: PROTAC-mediated degradation of SMARCA2/4 and its downstream effects.

Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: Ligand & Linker Scaffolds Step1 Step 1: Couple Linker to E3 Ligand Start->Step1 Step2 Step 2: Deprotect Linker Step1->Step2 Step3 Step 3: Couple Target Ligand Step2->Step3 Purification Purification (HPLC) Step3->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC Cell_Culture Cell Culture & Treatment Final_PROTAC->Cell_Culture Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay DC50 Determine DC₅₀ Western_Blot->DC50 IC50 Determine IC₅₀ Proliferation_Assay->IC50

Caption: General workflow for PROTAC synthesis and biological evaluation.

References

Application Notes and Protocols for Bioconjugation with N-Benzyl-N-bis-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Benzyl-N-bis-PEG2-acid in Bioconjugation

This compound-acid is a versatile, heterobifunctional linker predominantly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[4][5]

The unique structure of this compound-acid features a central tertiary amine protected by a benzyl (B1604629) group, and two short polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid. This design offers several advantages for bioconjugation:

  • Bifunctional Reactivity: The two terminal carboxylic acid groups can be activated to react with primary amines on target molecules, such as proteins or small molecule ligands, forming stable amide bonds.[6]

  • Protected Amine: The benzyl group serves as a protecting group for the central amine, which can be selectively removed through hydrogenolysis to reveal a secondary amine.[6] This allows for sequential conjugation of a second molecule, making it a valuable tool for constructing complex bioconjugates.

  • PEG Spacer: The PEG2 spacers enhance the solubility and bioavailability of the resulting conjugate.[7][8] The length of the PEG linker is a critical parameter that can be optimized to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[9][10]

This document provides detailed application notes and protocols for the use of this compound-acid in the synthesis of PROTACs, including methodologies for conjugation, purification, and characterization.

Core Applications: PROTAC Synthesis

The primary application of this compound-acid is as a linker in the assembly of PROTACs. A PROTAC consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[10]

Mechanism of Action of PROTACs

The mechanism of PROTAC-mediated protein degradation is a cyclical process:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.[11]

  • Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the proteasome.[12]

  • Recycling: The PROTAC is then released and can participate in another round of degradation.[12]

PROTAC_Mechanism cluster_binding Binding cluster_degradation Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound-acid

This protocol describes a general two-step approach for synthesizing a PROTAC. It involves the sequential amide coupling of the two carboxylic acid groups of this compound-acid with amine-containing ligands for the target protein and the E3 ligase.

Materials:

  • This compound-acid

  • Amine-functionalized target protein ligand (POI Ligand-NH2)

  • Amine-functionalized E3 ligase ligand (E3 Ligand-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Preparative HPLC system

Procedure:

Step 1: Coupling of the First Ligand (e.g., POI Ligand)

  • Dissolve this compound-acid (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid groups.

  • In a separate flask, dissolve the POI Ligand-NH2 (1.0 equivalent) and TEA or DIPEA (2.0 equivalents) in anhydrous DMF.

  • Add the solution of the POI ligand to the activated linker solution dropwise.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the intermediate (POI-Linker-COOH).

Step 2: Coupling of the Second Ligand (e.g., E3 Ligand)

  • Dissolve the POI-Linker-COOH intermediate (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1 hour.

  • In a separate flask, dissolve the E3 Ligand-NH2 (1.1 equivalents) and TEA or DIPEA (2.0 equivalents) in anhydrous DMF.

  • Add the solution of the E3 ligand to the activated intermediate solution.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Coupling cluster_step2 Step 2: Second Ligand Coupling start1 Activate this compound-acid (EDC, NHS in DMF) react1 Add Amine-functionalized POI Ligand start1->react1 purify1 Purify POI-Linker-COOH Intermediate react1->purify1 start2 Activate POI-Linker-COOH Intermediate (EDC, NHS) purify1->start2 react2 Add Amine-functionalized E3 Ligase Ligand start2->react2 purify2 Purify Final PROTAC (Preparative HPLC) react2->purify2

Caption: Workflow for the two-step synthesis of a PROTAC using this compound-acid.

Protocol 2: Characterization of the Synthesized PROTAC

1. Structural Verification:

  • LC-MS: Confirm the molecular weight of the final PROTAC.

  • ¹H and ¹³C NMR: Verify the chemical structure and purity of the PROTAC.

2. In Vitro Evaluation:

  • Target Protein Degradation Assay (Western Blot or In-Cell Western):

    • Culture cells expressing the target protein.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours).

    • Lyse the cells and quantify the target protein levels using Western Blot or In-Cell Western analysis.

    • Determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum degradation).

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Treat cells with a range of PROTAC concentrations.

    • Measure cell viability to assess the cytotoxic effect of the PROTAC.

    • Determine the IC50 (concentration at which 50% of cell growth is inhibited).

Quantitative Data Presentation

The following tables provide representative data from studies on PROTACs, illustrating the type of quantitative information that should be generated and analyzed.

Table 1: Physicochemical Properties of a Synthesized PROTAC

PropertyValueMethod of Determination
Molecular Weight (Da)Calculated ValueLC-MS
Purity (%)>95%HPLC
Solubility (µM in PBS)Experimental ValueSolubility Assay

Table 2: In Vitro Efficacy of a Synthesized PROTAC

ParameterCell LineValue
DC50 (nM)e.g., MCF-7Experimental Value[9]
Dmax (%)e.g., MCF-7Experimental Value[9]
IC50 (nM)e.g., MCF-7Experimental Value

Table 3: Comparative Analysis of PROTACs with Different Linkers

This table illustrates how the linker composition can affect the degradation efficiency of a PROTAC.

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC-1Alkyl Chain5085Fictional Example
PROTAC-2This compound-acid 25 95 Fictional Example
PROTAC-3PEG4 Linker3090Fictional Example

Note: The data in Table 3 is for illustrative purposes to demonstrate the importance of linker optimization and does not represent actual experimental results for a PROTAC synthesized with this compound-acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low reaction yield - Incomplete activation of carboxylic acids- Impure reagents or solvents- Steric hindrance- Increase the equivalents of EDC/NHS- Use fresh, anhydrous solvents- Optimize reaction temperature and time
Multiple products observed by LC-MS - Side reactions- Incomplete reaction- Optimize reaction conditions (pH, temperature)- Ensure complete consumption of starting materials
Poor solubility of the final PROTAC - Hydrophobic nature of the ligands- Use a longer PEG linker if possible- Formulate the PROTAC with solubility enhancers
No protein degradation observed - PROTAC cannot form a stable ternary complex- Poor cell permeability- Incorrect linker length- Redesign the PROTAC with a different linker- Assess cell permeability using specific assays- Synthesize a library of PROTACs with varying linker lengths

Conclusion

This compound-acid is a valuable tool for the construction of PROTACs and other complex bioconjugates. Its bifunctional nature, combined with the beneficial properties of the PEG spacers, allows for the rational design and synthesis of molecules for targeted protein degradation. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery and development to effectively utilize this versatile linker in their studies.

References

Application Notes and Protocols for Protein Linking Using N-Benzyl-N-bis-PEG2 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-bis-PEG2 represents a core scaffold for a class of chemical linkers used in bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[1] The this compound structure provides a versatile platform for linking two distinct molecular entities, such as a ligand for a target protein and a ligand for an E3 ligase.[1]

This document provides detailed protocols and application notes for the use of this compound derivatives in protein linking applications. Specifically, it will focus on the scenario where the terminal ends of the PEG2 arms are functionalized with amine-reactive groups, such as N-Hydroxysuccinimide (NHS) esters, to enable covalent conjugation to primary amines on target proteins.[2][3]

Principle of Amine-Reactive Conjugation

The most common strategy for linking molecules to proteins is by targeting primary amines (–NH2), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[3] N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds in a reaction that is efficient under physiological to slightly alkaline conditions (pH 7.2-9).[3]

The core this compound molecule must first be derivatized to bear reactive handles. A common synthetic route involves functionalizing the terminal hydroxyls of the PEG chains into carboxylic acids, followed by activation to NHS esters. This creates a homobifunctional crosslinker capable of linking two proteins or a protein to another amine-containing molecule.

Experimental Protocols

General Considerations for NHS Ester Crosslinking
  • Moisture Sensitivity: NHS esters are moisture-sensitive and readily hydrolyze.[4][5] All NHS ester reagents should be equilibrated to room temperature before opening to prevent condensation. Unused reagent should be stored in a desiccated environment.

  • Buffer Selection: Buffers for conjugation should be free of primary amines (e.g., Tris, glycine) as these will compete with the target protein for reaction with the NHS ester.[4][5] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer at a pH of 7.2-8.5.[2][6]

  • Solvent for NHS Ester: The this compound-bis-NHS ester should be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][5] Stock solutions should not be prepared for long-term storage.[4][5]

Protocol for Creating a Homodimeric Protein Conjugate

This protocol describes the crosslinking of a single protein species to form a homodimer using a homobifunctional this compound-bis-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-bis-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-5 mg/mL.[2] Ensure the buffer is free of primary amines.

  • Prepare the Crosslinker Solution:

    • Immediately before use, prepare a 10 mM stock solution of the this compound-bis-NHS ester in anhydrous DMSO or DMF.[4]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the crosslinker solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4][5]

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[7] Incubate for 15 minutes at room temperature. This step is optional but recommended to ensure no unreacted crosslinker remains.[2]

  • Purify the Conjugate:

    • Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][7]

Protocol for Creating a Heterodimeric Protein Conjugate (Two-Step)

This protocol is for linking two different proteins (Protein A and Protein B) and is designed to minimize the formation of homodimers.

Step 1: First Conjugation (Protein A)

  • Follow steps 1-3 of the homodimeric protocol, but use a lower molar excess of the crosslinker (e.g., 1-5 fold) to favor the attachment of the linker to Protein A at only one end.

  • Immediately purify the Protein A-linker conjugate using a desalting column to remove unreacted crosslinker.

Step 2: Second Conjugation (Protein B)

  • Add Protein B to the purified Protein A-linker solution. A slight molar excess of Protein B may be used to drive the reaction.

  • Incubate for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quench the reaction as described in the homodimeric protocol.

  • Purify the final heterodimeric conjugate using an appropriate chromatography method (e.g., ion exchange or size exclusion chromatography) to separate the desired product from unreacted proteins and homodimers.

Data Presentation

The following table summarizes typical reaction parameters for protein conjugation with NHS esters. These values should be optimized for each specific application.

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve reaction efficiency.[6]
Crosslinker:Protein Molar Ratio 10:1 to 50:1Lower ratios for single attachment; higher for multiple attachments.
Reaction pH 7.2 - 8.5Optimal for reaction with primary amines while minimizing NHS ester hydrolysis.[6]
Reaction Temperature 4°C or Room TemperatureRoom temperature is faster; 4°C can be used for sensitive proteins.[7]
Incubation Time 30 - 120 minutesLonger times may be needed at lower temperatures.[4][5]
Quenching Agent Conc. 20 - 100 mMTris or glycine (B1666218) can be used to quench the reaction.[2]

Visualizations

Experimental Workflow for Homodimer Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Protein in Amine-Free Buffer mix Mix Protein and Crosslinker p1->mix Add c1 Dissolve Crosslinker in DMSO/DMF c1->mix Add incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify

Caption: Workflow for creating a homodimeric protein conjugate.

Chemical Reaction Pathway

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC (Linker + Ligands) PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation

References

Application Notes and Protocols for N-Benzyl-N-bis-PEG2 Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific examples of Proteolysis Targeting Chimeras (PROTACs) that definitively utilize the N-Benzyl-N-bis-PEG2 linker in peer-reviewed publications or patents with associated quantitative biological data. Therefore, the following application notes and protocols are based on established principles of PROTAC design and evaluation, using a hypothetical PROTAC incorporating the this compound linker for illustrative purposes. The provided data are representative examples and should not be considered as experimentally validated results for a specific PROTAC.

Introduction to Targeted Protein Degradation and the Role of the this compound Linker

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). The this compound linker is a PEG-based linker that offers a balance of flexibility and defined length. The polyethylene (B3416737) glycol (PEG) chains can enhance solubility and improve pharmacokinetic properties. The benzyl (B1604629) group can provide a degree of rigidity and may participate in beneficial interactions within the ternary complex.

Key Features of the this compound Linker

  • PEG-based: The two PEG2 units impart hydrophilicity, which can improve the solubility of the PROTAC molecule.

  • Defined Length: The specific length of the linker is crucial for optimal ternary complex formation.

  • Benzyl Moiety: The benzyl group can introduce some conformational rigidity and potential for aromatic interactions, which may influence binding and ternary complex stability.

  • Versatile Synthesis: The linker can be incorporated into PROTACs using standard synthetic chemistry techniques.

Application: Design of a Hypothetical PROTAC (PROTAC-X)

For the purpose of these application notes, we will consider a hypothetical PROTAC, PROTAC-X , which utilizes the this compound linker to connect a hypothetical POI ligand (targeting "Protein-X") and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Data Presentation

The following tables present representative quantitative data that would be generated during the evaluation of a novel PROTAC.

Table 1: In Vitro Binding Affinities of PROTAC-X Components

CompoundTargetBinding Affinity (Kd, nM)
POI LigandProtein-X50
VHL LigandVHL E3 Ligase150
PROTAC-XProtein-X75
PROTAC-XVHL E3 Ligase200

Table 2: In Vitro Degradation Efficacy of PROTAC-X in Cancer Cell Line A

CompoundDC50 (nM)Dmax (%)
PROTAC-X25>95

DC50: Concentration of the compound that results in 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 3: Cellular Viability of Cancer Cell Line A after 72h Treatment with PROTAC-X

CompoundIC50 (nM)
PROTAC-X15
POI Ligand (as inhibitor)1500

IC50: Concentration of the compound that results in 50% inhibition of cell growth.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for a PROTAC utilizing an this compound linker.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with this compound linker) Biochemical Biochemical Assays (Binding Affinity) Synthesis->Biochemical Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Western_Blot Western Blot (Protein Degradation) Cell_Culture->Western_Blot Viability Cell Viability Assay Cell_Culture->Viability Ubiquitination Ubiquitination Assay Cell_Culture->Ubiquitination Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability->Data_Analysis

Caption: Experimental workflow for the evaluation of a novel PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical PROTAC-X

This protocol describes a general approach for the final coupling step in the synthesis of PROTAC-X, where the this compound linker is conjugated to the POI ligand and the E3 ligase ligand. It is assumed that the POI ligand has a free amine and the VHL ligand is attached to the linker, which has a terminal carboxylic acid.

Materials:

  • POI-ligand-NH2

  • VHL-ligand-N-Benzyl-N-bis-PEG2-COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve VHL-ligand-N-Benzyl-N-bis-PEG2-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add POI-ligand-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC-X.

  • Characterize the purified PROTAC-X by high-resolution mass spectrometry and 1H NMR.

Protocol 2: Western Blot for Protein Degradation

Materials:

  • Cancer Cell Line A expressing Protein-X

  • PROTAC-X

  • DMSO (vehicle control)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against Protein-X

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed Cancer Cell Line A in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-X (e.g., 1 nM to 1000 nM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and add Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Protein-X and the loading control antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL reagent and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities and normalize the Protein-X signal to the loading control.

    • Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer Cell Line A

  • PROTAC-X

  • DMSO

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed Cancer Cell Line A in a 96-well plate at an appropriate density.

  • Treatment:

    • Treat the cells with a serial dilution of PROTAC-X or DMSO for 72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Protocol 4: In-Cell Ubiquitination Assay

Materials:

  • Cancer Cell Line A

  • PROTAC-X

  • MG132 (proteasome inhibitor)

  • Lysis buffer with protease and deubiquitinase inhibitors (e.g., PR-619)

  • Antibody against Protein-X for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin for western blotting

Procedure:

  • Cell Treatment:

    • Treat cells with PROTAC-X or DMSO for a shorter time course (e.g., 2-4 hours).

    • In a parallel set of wells, co-treat with PROTAC-X and MG132 to block proteasomal degradation and allow ubiquitinated proteins to accumulate.

  • Cell Lysis:

    • Lyse the cells as described in the western blot protocol, ensuring the use of deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with the anti-Protein-X antibody overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

    • Perform western blotting as described above, but probe the membrane with an anti-ubiquitin antibody.

  • Analysis:

    • A smear or ladder of high-molecular-weight bands in the PROTAC-X treated lanes (especially in the presence of MG132) indicates the ubiquitination of Protein-X.

Application Notes and Protocols for N-Benzyl-N-bis-PEG2 Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Benzyl-N-bis-PEG2 derivatives in click chemistry, a class of reactions known for their high efficiency and selectivity.[1][2][3] These derivatives are particularly valuable as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[4] This document outlines the key applications, quantitative data on reaction efficiency, and detailed experimental protocols for utilizing these versatile molecules.

Introduction to this compound Derivatives in Click Chemistry

This compound derivatives are bifunctional molecules that incorporate a benzyl (B1604629) group and two polyethylene (B3416737) glycol (PEG) chains. The PEG component enhances hydrophilicity and can improve the pharmacokinetic properties of the final conjugate.[5] For applications in click chemistry, these derivatives are typically functionalized with either an azide (B81097) or an alkyne group, enabling them to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[6] These reactions are central to modularly constructing complex molecular architectures like PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase to induce protein degradation.[4][7]

Key Applications

The primary applications of this compound derivatives in a click chemistry context include:

  • PROTAC Synthesis: As flexible linkers to connect a target protein-binding ligand and an E3 ligase-binding ligand.[4] The triazole ring formed during the click reaction is stable and mimics an amide bond.[3]

  • Bioconjugation: For attaching therapeutic agents, imaging agents, or other molecular probes to biomolecules such as proteins and peptides.

  • Drug Development: To improve the solubility and pharmacokinetic profiles of drug candidates.

Data Presentation: Quantitative Analysis of Benzyl Azide Click Reactions

The efficiency of click reactions with this compound-azide is comparable to that of benzyl azide. The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving benzyl azide, which serve as a strong reference for reactions with its PEGylated derivatives.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide

Alkyne PartnerCatalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
PhenylacetyleneCuSO₄/Sodium Ascorbate (B8700270)tBuOH/H₂ORoom Temp1-4 h>95[1]
Propargyl AlcoholCuSO₄/Sodium AscorbateVariousRoom Temp<1 hHigh[1]
Various terminal alkynesCuO nanowiresH₂O/EtOH606-12 h85-98[8]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Benzyl Azide

Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)SolventTemperature (°C)Reference
DBCO~0.1 - 1.0Various25-37[6]
BCNVaries by isomerVarious25-37[6]
DIBAC~0.3Various25-37[6]

Experimental Protocols

Below are detailed protocols for performing CuAAC and SPAAC reactions with this compound-azide.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between an alkyne-functionalized molecule and this compound-azide.

Materials:

  • Alkyne-functionalized molecule

  • This compound-azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)

  • Solvent (e.g., tBuOH/H₂O, DMSO, DMF)

  • Reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the alkyne-functionalized molecule (1 equivalent) and this compound-azide (1-1.2 equivalents) in the chosen solvent.

  • Catalyst Preparation: In a separate tube, prepare a fresh stock solution of copper(II) sulfate and, if necessary for biological applications, a copper-coordinating ligand like THPTA. Also, prepare a fresh stock solution of sodium ascorbate.

  • Reaction Initiation: To the stirring solution of alkyne and azide, add the sodium ascorbate solution (typically 5-10 mol%) followed by the copper(II) sulfate solution (typically 1-5 mol%). If using a ligand, pre-mix it with the copper sulfate.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1 to 4 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Work-up and Purification: Once the reaction is complete, quench it by adding water. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. Purify the crude product by flash column chromatography.[9]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry reaction using a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-functionalized molecule

  • This compound-azide

  • Reaction buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)

  • Reaction vessel

Procedure:

  • Reactant Preparation: Dissolve the DBCO-functionalized molecule in the reaction buffer or solvent to a desired concentration (e.g., 1-5 mg/mL for proteins).[6]

  • SPAAC Reaction: Add a stock solution of this compound-azide to the solution of the DBCO-functionalized molecule. A molar excess of the azide (e.g., 5-20 fold) is often used to drive the reaction to completion.[6]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[6][10]

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the DBCO absorbance at approximately 310 nm using a UV-Vis spectrophotometer.[11][12]

  • Purification: After completion, remove excess unreacted this compound-azide and other small molecules by size-exclusion chromatography or dialysis for biomolecule conjugates.[6] For small molecule synthesis, standard chromatographic techniques can be used.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound derivatives in click chemistry.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product TargetBinder Target Protein Binder (with Alkyne) ClickReaction Click Chemistry (CuAAC or SPAAC) TargetBinder->ClickReaction E3Binder E3 Ligase Binder E3Binder->ClickReaction Conjugated to Linker (pre- or post-click) Linker This compound-Azide Linker->ClickReaction Purification Purification ClickReaction->Purification PROTAC PROTAC Molecule Purification->PROTAC

Caption: Workflow for PROTAC synthesis using click chemistry.

Click_Chemistry_Comparison cluster_CuAAC CuAAC cluster_SPAAC SPAAC ClickChemistry Azide-Alkyne Cycloaddition CuAAC_Node Copper-Catalyzed ClickChemistry->CuAAC_Node SPAAC_Node Strain-Promoted ClickChemistry->SPAAC_Node CuAAC_Pros Pros: - Fast kinetics - High yields CuAAC_Node->CuAAC_Pros CuAAC_Cons Cons: - Copper toxicity to cells CuAAC_Node->CuAAC_Cons SPAAC_Pros Pros: - Copper-free (biocompatible) - Bioorthogonal SPAAC_Node->SPAAC_Pros SPAAC_Cons Cons: - Slower kinetics than CuAAC - Requires strained alkynes SPAAC_Node->SPAAC_Cons

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with N-Benzyl-N-bis-PEG2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A key component of a PROTAC is the linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. N-Benzyl-N-bis-PEG2 is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs.[1] Its incorporation into peptides or other targeting moieties during solid-phase peptide synthesis (SPPS) allows for the generation of these bifunctional molecules. The PEG portion of the linker can enhance solubility and modulate the pharmacokinetic properties of the resulting PROTAC.

This document provides detailed application notes and a generalized protocol for the incorporation of this compound into a peptide chain using solid-phase synthesis techniques. The protocol is based on the widely used Fmoc/tBu strategy.

Applications

The primary application of this compound in peptide synthesis is the construction of PROTACs. By serving as a flexible linker, it connects a peptide that targets a specific protein of interest to a molecule that recruits an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. Peptides themselves are valuable therapeutic agents and targeting ligands due to their high specificity and biocompatibility.[2] The modification of peptides with linkers like this compound is a key step in the development of novel peptide-based therapeutics, including anti-cancer agents and treatments for other diseases.[2]

Data Presentation

Table 1: Reagents and Solvents for SPPS Incorporating this compound

Reagent/Solvent Purpose Typical Concentration/Volume
Rink Amide ResinSolid support for peptide synthesis, yielding a C-terminal amide.Loading: 0.1 - 1.0 mmol/g
N,N-Dimethylformamide (DMF)Primary solvent for washing and coupling reactions.As required for swelling and washing.
Dichloromethane (DCM)Solvent for washing.As required for washing.
Piperidine (B6355638) in DMFReagent for Fmoc-deprotection.20% (v/v)
Fmoc-protected Amino AcidsBuilding blocks for the peptide chain.3-5 equivalents per coupling.
HBTU/HATU/HCTUCoupling reagent for amide bond formation.3-5 equivalents per coupling.
N,N-Diisopropylethylamine (DIEA)Base for neutralization and activation.6-10 equivalents per coupling.
This compound-acid*The linker to be incorporated.1.5-3 equivalents per coupling.
Cleavage Cocktail (e.g., TFA/TIS/H2O)Reagent for cleaving the peptide from the resin and removing side-chain protecting groups.95:2.5:2.5 (v/v/v)

*Note: this compound is assumed to be functionalized with a carboxylic acid on one of the PEG arms for coupling to the N-terminus of the peptide chain. If it possesses a different functional group, the coupling strategy will need to be adjusted accordingly.

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide with C-terminal incorporation of the this compound linker using the Fmoc/tBu strategy.

1. Resin Swelling and Preparation

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc-Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

3. Peptide Chain Elongation (Standard Amino Acid Coupling)

  • In a separate tube, dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling reagent like HBTU (3-5 eq.), and DIEA (6-10 eq.) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

4. Incorporation of this compound Linker

  • Following the final Fmoc-deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF.

  • In a separate tube, dissolve this compound-acid (1.5-3 eq.), a coupling reagent (e.g., HBTU, 1.5-3 eq.), and DIEA (3-6 eq.) in DMF.

  • Add the activated linker solution to the resin-bound peptide.

  • Allow the reaction to proceed for 2-4 hours, or overnight, at room temperature with gentle agitation.

  • Monitor the reaction completion using a suitable test (e.g., a chloranil (B122849) test for secondary amines if applicable, as the Kaiser test is not suitable for N-alkylated amines).

  • Drain the solution and wash the resin extensively with DMF (5 times) and DCM (5 times).

5. Final Deprotection and Cleavage

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail, for example, a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5.

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification and Analysis

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Visualizations

SPPS_Workflow cluster_cycle Peptide Elongation Cycle start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc-Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) couple_aa 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) wash1->couple_aa wash2 Wash (DMF, DCM) couple_aa->wash2 repeat Repeat Steps 2 & 3 for Peptide Elongation wash2->repeat deprotect2 Final Fmoc-Deprotection repeat->deprotect2 n cycles wash3 Wash (DMF) deprotect2->wash3 couple_linker 4. Linker Coupling (this compound-acid, HBTU, DIEA) wash3->couple_linker wash4 Wash (DMF, DCM) couple_linker->wash4 cleave 5. Cleavage & Deprotection (TFA Cocktail) wash4->cleave purify 6. Purification (RP-HPLC) cleave->purify end End: Purified Peptide-Linker Conjugate purify->end deprotetect1 deprotetect1 deprotetect1->wash1

Caption: Experimental workflow for the solid-phase synthesis of a peptide incorporating the this compound linker.

Logical_Relationship spps Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu Strategy) peptide Peptide Synthesis (Targeting Moiety) spps->peptide linker This compound (Linker) spps->linker incorporation protac PROTAC Molecule peptide->protac linker->protac e3_ligand E3 Ligase Ligand (Coupled post-synthesis or to linker) e3_ligand->protac

Caption: Logical relationship illustrating the role of this compound in the synthesis of a PROTAC molecule.

References

Application Notes and Protocols for N-Benzyl-N-bis-PEG2 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-bis-PEG2 is a bifunctional molecule featuring a central benzyl-protected amine with two polyethylene (B3416737) glycol (PEG) chains. While specific literature detailing the comprehensive use of this compound in drug delivery systems is not extensively available in public research, its structure suggests its primary application as a versatile linker. In drug delivery, such linkers are crucial for conjugating various components of a therapeutic system, such as attaching targeting ligands to nanoparticles or connecting a drug molecule to a carrier. This document provides a generalized overview, application notes, and protocols based on the established principles of using PEGylated linkers in the development of advanced drug delivery systems.

The key features of PEGylation in drug delivery, which are applicable to nanoparticles functionalized with linkers like this compound, include:

  • Enhanced Stability : The hydrophilic PEG chains create a hydration layer around nanoparticles, preventing aggregation and increasing colloidal stability.[1][][3]

  • Prolonged Circulation Time : PEGylation reduces the recognition and uptake of nanoparticles by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life in the bloodstream.[4]

  • Reduced Immunogenicity : The "stealth" properties imparted by PEG can lower the immune response to the nanoparticle formulation.

  • Improved Drug Solubility : For hydrophobic drugs, conjugation to a PEGylated carrier can enhance their solubility in aqueous environments.[]

This compound is also described as a PROTAC (PROteolysis TArgeting Chimera) linker.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[7] The linker component in a PROTAC is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Hypothetical Application: Functionalization of Nanoparticles

A primary application of a bifunctional linker like this compound would be to surface-functionalize a drug-loaded nanoparticle. The benzyl (B1604629) group can be deprotected to reveal a secondary amine, which can then be used for conjugation to a nanoparticle surface that has been activated with a suitable reactive group (e.g., an NHS ester). The two PEG2 arms can then be used to attach other molecules, such as targeting ligands or imaging agents.

Logical Workflow for Nanoparticle Functionalization

G cluster_synthesis Nanoparticle Synthesis & Drug Loading cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_application In Vitro / In Vivo Testing A Prepare drug-loaded nanoparticle core B Activate nanoparticle surface (e.g., with NHS ester) A->B D Conjugate linker to nanoparticle surface B->D C Deprotect this compound (remove Benzyl group) C->D E Attach targeting ligand to PEG arms D->E F Analyze size, zeta potential, and surface chemistry E->F G Evaluate drug release, cellular uptake, and efficacy F->G G cluster_protac PROTAC-Mediated Protein Degradation cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb polyubiquitinates Ub Ubiquitin Ub->Ternary recruits Proteasome 26S Proteasome PolyUb->Proteasome targets for degradation Degraded Degraded Peptides Proteasome->Degraded degrades into

References

Application Notes and Protocols for the Functionalization of N-Benzyl-N-bis-PEG2 for Specific Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of N-Benzyl-N-bis-PEG2, a versatile, bifunctional linker primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The this compound linker serves as a flexible scaffold to connect a target-specific ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein.

Principle of PROTAC Action with this compound Linker

A PROTAC constructed with an this compound linker operates by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. The this compound linker's length and flexibility are critical for optimizing the formation and stability of this ternary complex, which directly influences the efficiency of protein degradation. The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and cell permeability of the PROTAC molecule.

Functionalization Strategy

The this compound molecule presents two terminal hydroxyl (-OH) groups that can be chemically modified for conjugation to targeting ligands. A common strategy involves a two-step process:

  • Activation of the Hydroxyl Groups: The terminal hydroxyl groups are first converted into better leaving groups, such as tosylates, by reaction with p-toluenesulfonyl chloride (TsCl). This activation step renders the linker susceptible to nucleophilic substitution.

  • Conjugation to Ligands: The activated linker can then be reacted with nucleophilic functional groups (e.g., amines, thiols) on the target-binding ligand and the E3 ligase-binding ligand to form stable covalent bonds. The benzyl (B1604629) group on the central nitrogen atom can be retained or removed via hydrogenolysis if the secondary amine functionality is desired for further modification.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl groups of this compound to tosylates, preparing the linker for subsequent conjugation reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add TEA (2.5 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add a solution of TsCl (2.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the tosylated this compound derivative.

Expected Data for Tosylation Reaction:

ParameterExpected OutcomeAnalytical Method
Reaction Conversion > 90%LC-MS
Yield 70-85%Gravimetric analysis after purification
Purity > 95%HPLC, ¹H NMR
¹H NMR Characteristic peaks for tosyl group protons and shifts in PEG chain protons.¹H NMR Spectroscopy
Mass Spectrometry Molecular ion peak corresponding to the di-tosylated product.ESI-MS
Protocol 2: Synthesis of a PROTAC using the Activated this compound Linker

This protocol outlines the sequential conjugation of a target-binding ligand (e.g., a kinase inhibitor with a primary amine) and an E3 ligase ligand (e.g., pomalidomide (B1683931) derivative with a primary amine) to the activated linker from Protocol 1.

Materials:

  • Di-tosylated this compound (from Protocol 1)

  • Amine-containing Protein of Interest (POI) ligand (e.g., JQ1-amine)

  • Amine-containing E3 ligase ligand (e.g., pomalidomide-amine)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

Step 1: First Conjugation (Mono-substitution)

  • Dissolve the di-tosylated this compound (1.0 equivalent) and the amine-containing POI ligand (0.9 equivalents to favor mono-substitution) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS for the formation of the mono-conjugated intermediate.

  • Purify the reaction mixture by preparative HPLC to isolate the mono-substituted intermediate.

Step 2: Second Conjugation

  • Dissolve the purified mono-substituted intermediate (1.0 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 80°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS for the formation of the final PROTAC molecule.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC.

Expected Data for PROTAC Synthesis:

ParameterExpected OutcomeAnalytical Method
Yield (Final PROTAC) 20-40% (over two steps)Gravimetric analysis after purification
Purity > 98%Analytical HPLC
¹H NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.¹H NMR Spectroscopy
Mass Spectrometry Molecular ion peak corresponding to the final PROTAC molecule.High-Resolution Mass Spectrometry (HRMS)
Protocol 3: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol describes the quantification of the target protein degradation in cultured cells treated with the synthesized PROTAC.

Materials:

  • Human cancer cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Quantitative Data from Protein Degradation Assay:

ParameterDescriptionTypical Range for an effective PROTAC
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein.1 - 100 nM
Dₘₐₓ The maximum percentage of target protein degradation achieved.> 80%

Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation Target Protein (POI) Target Protein (POI) Ternary Complex Ternary Complex Target Protein (POI)->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Targets for Degradation Degradation 26S Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Synthesis and Evaluation Workflow A This compound (Starting Material) B Activation (e.g., Tosylation) A->B C Activated Linker B->C D Conjugation to POI Ligand C->D E Mono-conjugated Intermediate D->E F Conjugation to E3 Ligase Ligand E->F G Final PROTAC F->G H Purification (HPLC) G->H I Characterization (NMR, MS) H->I J Biological Evaluation (Western Blot) I->J K Data Analysis (DC50, Dmax) J->K

Caption: Workflow for PROTAC synthesis and evaluation.

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Benzyl-N-bis-PEG2 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Benzyl-N-bis-PEG2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the N-benzylation of bis-PEG2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and straightforward method is the direct N-alkylation of a bis-PEG2-amine (such as bis(2-(2-hydroxyethoxy)ethyl)amine) with a benzyl (B1604629) halide, typically benzyl chloride or benzyl bromide. This reaction is a nucleophilic substitution where the secondary amine nitrogen attacks the benzylic carbon, displacing the halide. To ensure high selectivity and yield, the reaction is typically carried out in the presence of a base.

Q2: Why is my reaction yield for this compound consistently low?

Low yields in this synthesis can arise from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or poor mixing. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Temperature: While elevated temperatures can increase the reaction rate, excessively high temperatures may lead to the formation of side products. A typical temperature range is between 70°C and 100°C.[1]

  • Ineffective Base: The choice and amount of base are critical. An inadequate amount of base may not effectively neutralize the hydrohalic acid byproduct, which can protonate the starting amine, reducing its nucleophilicity. Sodium carbonate is a highly effective base for this reaction.[1]

  • Side Reactions: The formation of byproducts is a common cause of low yields. These can include over-alkylation to form a quaternary ammonium (B1175870) salt or O-alkylation of the terminal hydroxyl groups.

  • Purification Losses: The PEG chains can increase the water solubility of the product, potentially leading to losses during aqueous workup steps. Ensuring thorough extraction with an appropriate organic solvent is important.

Q3: What are the likely byproducts in the this compound synthesis?

The primary byproducts are typically:

  • N,N-Dibenzyl-N-bis-PEG2 Ammonium Salt: This results from the over-alkylation of the desired tertiary amine product. The product amine is often more nucleophilic than the starting secondary amine, leading to a second benzylation. Using an excess of the starting amine can help to minimize this.

  • O-Alkylation Products: The terminal hydroxyl groups of the PEG chains can also be benzylated, leading to the formation of benzyl ethers. The use of a suitable base, such as sodium carbonate, can effectively suppress this side reaction.[1]

  • N-Benzylmorpholine Derivatives: Intramolecular cyclization can occur, although this is less common under the recommended reaction conditions.

Q4: How can I best purify the crude this compound product?

Purification can be challenging due to the presence of PEG chains, which can lead to "tailing" on silica (B1680970) gel chromatography. Here are some recommendations:

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Standard silica gel is typically used.

    • Eluent System: A gradient of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is often effective.

    • Tailing Reduction: To minimize tailing caused by the interaction of the basic amine with the acidic silica gel, a small amount of a volatile base, such as triethylamine (B128534) (0.5-1%), can be added to the eluent.

  • Azeotropic Distillation: If water is present in the crude product, azeotropic distillation with a solvent like toluene (B28343) can be used to remove it before further purification.[1]

  • Acid-Base Extraction: This can be used to separate the basic amine product from non-basic impurities. However, this may not be effective in separating the product from the starting amine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective base (insufficient amount or wrong type)Use at least one molar equivalent of a powdered, anhydrous base like sodium carbonate.
Low reaction temperatureMaintain the reaction temperature between 70°C and 100°C.[1]
Inactive benzyl halideUse fresh or properly stored benzyl chloride or benzyl bromide.
Multiple Spots on TLC (Byproduct Formation) Over-alkylation (formation of quaternary ammonium salt)Use a molar excess of the bis-PEG2-amine relative to the benzyl halide (e.g., 1.2:1).
O-alkylation of hydroxyl groupsEnsure the use of a suitable base like sodium carbonate, which has been shown to inhibit O-alkylation.[1]
Difficulty in Product Isolation/Purification Product loss during aqueous workupExtract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Tailing on silica gel columnAdd 0.5-1% triethylamine to the eluent system.
Co-elution of product and starting materialOptimize the eluent system by gradually increasing the polarity. A shallower gradient may be necessary.

Experimental Protocols

Synthesis of N-Benzyl-N-bis(2-hydroxyethyl)amine (Non-PEGylated Analog)

This protocol is adapted from a patented procedure and has been reported to provide a near-quantitative yield.[1]

Materials:

  • N,N-bis(2-hydroxyethyl)amine (diethanolamine)

  • Benzyl chloride

  • Sodium carbonate (anhydrous, powdered)

  • Toluene

Procedure:

  • To a reaction vessel equipped with a stirrer and a condenser, add N,N-bis(2-hydroxyethyl)amine (1.0 molar equivalent) and anhydrous sodium carbonate (1.0 molar equivalent).

  • Heat the mixture with stirring to approximately 50°C.

  • Slowly add benzyl chloride (1.0 molar equivalent) to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature between 70°C and 80°C due to the exothermic nature of the reaction.

  • After the addition is complete, continue heating and stirring at 70°C to 80°C for one hour to ensure the reaction goes to completion.

  • Add toluene to the reaction mixture and filter to remove the inorganic salts.

  • Wash the filter cake with additional toluene.

  • The combined toluene filtrate, containing the desired product, can be concentrated under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Proposed Synthesis of this compound

This is a proposed protocol based on the synthesis of the non-PEGylated analog and general principles of N-alkylation. Optimization may be required.

Materials:

  • bis-PEG2-amine (e.g., bis(2-(2-hydroxyethoxy)ethyl)amine)

  • Benzyl chloride

  • Sodium carbonate (anhydrous, powdered)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis-PEG2-amine (1.0 molar equivalent) and anhydrous sodium carbonate (1.2 molar equivalents) in anhydrous DMF or ACN.

  • With vigorous stirring, add benzyl chloride (1.05 molar equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude oil can be purified by silica gel column chromatography using a gradient eluent system (e.g., 0-10% methanol (B129727) in dichloromethane) to afford the pure this compound.

Quantitative Data Summary

Reactant 1 Reactant 2 Base Solvent Temperature Yield Reference
DiethanolamineBenzyl ChlorideSodium CarbonateToluene70-80°CQuantitative[1]
DiethanolamineBenzyl ChloridePotassium CarbonateToluene60-70°C (reflux)89%[1]
DiethanolamineBenzyl ChlorideNone-100-125°C54.3%[1]
bis-PEG2-amineBenzyl ChlorideSodium CarbonateDMF70-80°C>90% (Expected)-

Note: The yield for the this compound reaction is an educated estimate based on the high-yielding synthesis of the non-PEGylated analog and may require optimization.

Visualizations

Reaction_Pathway cluster_reactants Reactants bis-PEG2-amine bis-PEG2-amine Reaction + bis-PEG2-amine->Reaction Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction Base Base Base->Reaction Solvent_Heat Solvent_Heat This compound This compound Solvent_Heat->this compound Reaction->Solvent_Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Completion Reaction Complete? Start->Check_Completion Check_Byproducts Byproducts Observed? Check_Completion->Check_Byproducts Yes Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Byproduct_Formation Byproduct Formation Check_Byproducts->Byproduct_Formation Yes Purification_Issues Purification Issues Check_Byproducts->Purification_Issues No Optimize_Conditions Increase Time/Temp Incomplete_Reaction->Optimize_Conditions Optimize_Stoichiometry Adjust Reactant Ratio Byproduct_Formation->Optimize_Stoichiometry Optimize_Purification Modify Purification Purification_Issues->Optimize_Purification

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: N-Benzyl-N-bis-PEG2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl-N-bis-PEG2 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound linker?

The this compound linker is a bifunctional polyethylene (B3416737) glycol (PEG) based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] Its key features include:

  • Bifunctionality: It possesses two reactive ends, allowing for the connection of two different molecules, such as a target protein ligand and an E3 ligase ligand in a PROTAC.

  • PEG Spacer: The two polyethylene glycol units enhance the solubility and pharmacokinetic properties of the final conjugate.

  • Benzyl (B1604629) Protecting Group: The benzyl group protects the tertiary amine, preventing unwanted side reactions during the initial conjugation steps. This protecting group can be selectively removed later in the synthesis.[2]

Q2: What are the most common challenges encountered during this compound conjugation?

Researchers may face several challenges during the conjugation process, including:

  • Low Conjugation Yield: This can be due to a variety of factors such as suboptimal reaction conditions, reagent degradation, or steric hindrance.

  • Side Reactions: Unwanted reactions can compete with the desired conjugation, leading to a complex mixture of products and reduced yield of the target molecule.

  • Product Instability: The resulting conjugate may be unstable under certain conditions, leading to degradation.

  • Purification Difficulties: Separating the desired conjugate from unreacted starting materials and byproducts can be challenging due to the similar physicochemical properties of the species in the reaction mixture.

Q3: How does the benzyl protecting group influence the conjugation strategy?

The benzyl group serves as a temporary protecting group for the tertiary amine within the linker's backbone. This is crucial for a stepwise conjugation strategy. Typically, one end of the linker is first reacted with one molecule. After this initial conjugation, the benzyl group is removed via hydrogenolysis to expose the amine, which can then be further modified or is the final central part of the linker.[3][4] This allows for a controlled and specific synthesis of the final bioconjugate.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Low yields are a frequent issue in bioconjugation. The following table outlines potential causes and recommended solutions when using this compound linkers with either a carboxylic acid or an amine terminus.

Table 1: Troubleshooting Low Conjugation Yield

Potential CauseRecommended Action
For this compound-acid (EDC/NHS Chemistry)
Suboptimal pH for EDC/NHS activationEnsure the activation buffer (e.g., MES) is at pH 4.5-6.0.[5][6] The subsequent coupling reaction with an amine-containing molecule should be performed at pH 7.2-8.0 (e.g., in PBS).[5][6]
Inactive EDC or NHS reagentsUse fresh, high-quality EDC and NHS. Both are moisture-sensitive and should be stored desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation.[6][7]
Presence of competing nucleophilesAvoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete with the reaction.[6][8]
Hydrolysis of NHS ester intermediatePerform the conjugation step immediately after the activation of the carboxylic acid with EDC/NHS, as the NHS ester is susceptible to hydrolysis.[5][6]
For this compound-amine (NHS Ester Chemistry)
Suboptimal pH for NHS ester reactionThe reaction of an NHS ester with a primary amine is most efficient at a pH of 8.3-8.5.[9] Use a non-amine containing buffer such as sodium bicarbonate or phosphate (B84403) buffer.[9]
Hydrolysis of NHS esterNHS esters are prone to hydrolysis, especially at higher pH. Prepare the NHS ester solution immediately before use and do not store it.[8]
Steric HindranceThe bulky nature of the molecules being conjugated can sterically hinder the reactive groups. Consider using a longer PEG linker if steric hindrance is suspected to be a major issue.[10][11][12]
Issue 2: Incomplete Deprotection of the Benzyl Group

The removal of the benzyl group is a critical step to unmask the tertiary amine. Incomplete deprotection can lead to a mixture of protected and deprotected products, complicating downstream steps and purification.

Table 2: Troubleshooting Incomplete Benzyl Group Deprotection

Potential CauseRecommended Action
Hydrogenolysis
Inactive Catalyst (e.g., Pd/C)Use a fresh batch of palladium on carbon. The catalyst can be poisoned by sulfur-containing compounds or other impurities.
Insufficient Hydrogen PressureEnsure an adequate and consistent pressure of hydrogen gas is applied to the reaction vessel.
Poor Catalyst DispersionEnsure the catalyst is well-suspended in the reaction mixture through vigorous stirring.
Incompatible SolventUse a solvent system that is inert to the reaction conditions and allows for good solubility of the substrate, such as THF:tert-butyl alcohol:PBS.[13]
Catalyst PoisoningEnsure starting materials and solvents are free from catalyst poisons like sulfur or thiol-containing compounds.[14]
Issue 3: Difficulty in Purifying the Final Conjugate

The purification of PEGylated conjugates can be challenging due to the heterogeneity of the reaction mixture.

Table 3: Troubleshooting Purification Issues

IssueRecommended Purification TechniqueKey Considerations
Separating PEGylated conjugate from unreacted protein/peptide Ion Exchange Chromatography (IEX)PEGylation can alter the surface charge of a protein, allowing for separation from the unmodified species.[]
Hydrophobic Interaction Chromatography (HIC)The hydrophobicity of the conjugate may differ from the starting materials.[]
Reversed-Phase HPLC (RP-HPLC)Widely used for purifying peptides and proteins. The retention time of the PEGylated product will be different from the starting materials.[][16]
Removing excess, unreacted this compound linker Size Exclusion Chromatography (SEC)Effective for separating molecules based on their hydrodynamic radius. The larger conjugate will elute before the smaller, unreacted linker.[]
Dialysis or Tangential Flow Filtration (TFF)Use a membrane with a molecular weight cut-off (MWCO) that retains the conjugate while allowing the smaller linker to pass through.
Separating positional isomers Reversed-Phase HPLC (RP-HPLC)High-resolution RP-HPLC can often separate isomers that have slight differences in their hydrophobicity.[][17]
Ion Exchange Chromatography (IEX)If the PEGylation site masks a charged residue, IEX may be able to resolve the isomers.[]

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound-acid with EDC/NHS Chemistry

This protocol describes the conjugation of an amine-containing molecule to the this compound-acid linker.

Materials:

  • This compound-acid

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

Step A: Activation of this compound-acid

  • Dissolve this compound-acid in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the PEG-acid is recommended.[5]

  • Add the EDC/NHS solution to the this compound-acid solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step B: Conjugation to Amine-containing Molecule

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Immediately add the activated this compound-NHS ester solution to the amine-containing molecule solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purify the conjugate using an appropriate method as described in Table 3.

Protocol 2: Benzyl Group Deprotection via Hydrogenolysis

This protocol describes the removal of the benzyl protecting group from the conjugated linker.

Materials:

  • This compound-conjugate

  • Palladium on carbon (Pd/C, 10% w/w)

  • Solvent: e.g., Methanol, Ethanol, or a mixture like THF:tert-butyl alcohol:PBS (60:10:30, v/v/v)[13]

  • Hydrogen gas (H₂) source

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the this compound-conjugate in the chosen solvent in a reaction vessel suitable for hydrogenation.

  • Purge the vessel with an inert gas to remove oxygen.

  • Carefully add the Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Seal the vessel and purge again with the inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-10 bar) and stir the reaction mixture vigorously at room temperature.[13]

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Further purification may be necessary.

Visualizations

Conjugation_Workflow This compound Conjugation Workflow cluster_step1 Step 1: Activation & Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Purification & Analysis Start This compound-acid EDC_NHS EDC / NHS Activation (pH 4.5-6.0) Start->EDC_NHS 1a Activated_Linker Activated NHS Ester EDC_NHS->Activated_Linker 1b Conjugation Amide Bond Formation (pH 7.2-8.0) Activated_Linker->Conjugation 1c Molecule1 Molecule 1 (Amine-containing) Molecule1->Conjugation 1d Conjugate1 Benzyl-Protected Conjugate Conjugation->Conjugate1 1e Deprotection Hydrogenolysis (Pd/C, H2) Conjugate1->Deprotection 2a Deprotected_Conjugate Deprotected Conjugate Deprotection->Deprotected_Conjugate 2b Purification Purification (e.g., RP-HPLC) Deprotected_Conjugate->Purification 3a Final_Product Final Conjugate Purification->Final_Product 3b Analysis Characterization (e.g., Mass Spec) Final_Product->Analysis 3c

Caption: Workflow for this compound conjugation.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Conjugation Yield Check_Reagents Are EDC/NHS/Linker fresh and stored correctly? Start->Check_Reagents Check_pH Is the pH of activation and coupling buffers correct? Check_Reagents->Check_pH Yes Replace_Reagents Use fresh, anhydrous reagents. Check_Reagents->Replace_Reagents No Check_Buffer_Comp Does the buffer contain competing amines or carboxylates? Check_pH->Check_Buffer_Comp Yes Adjust_pH Prepare fresh buffers and verify pH. Check_pH->Adjust_pH No Check_Steric_Hindrance Is steric hindrance a likely issue? Check_Buffer_Comp->Check_Steric_Hindrance No Change_Buffer Use non-competing buffers (e.g., MES, PBS). Check_Buffer_Comp->Change_Buffer Yes Modify_Linker Consider a longer PEG linker. Check_Steric_Hindrance->Modify_Linker Yes Success Yield Improved Replace_Reagents->Success Adjust_pH->Success Change_Buffer->Success Modify_Linker->Success

Caption: Troubleshooting logic for low conjugation yield.

References

N-Benzyl-N-bis-PEG2 stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of N-Benzyl-N-bis-PEG2. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Disclaimer: The degradation pathways and quantitative data presented here are based on established chemical principles for the functional groups within this compound (tertiary benzylamine, PEG ether linkages) and not on specific experimental data for this molecule. This guide should be used to inform experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a functionalized linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a central tertiary amine protected by a benzyl (B1604629) group, and two polyethylene (B3416737) glycol (PEG2) arms. These PEG arms enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored at -20°C for long-term storage (months to years) and at 0-4°C for short-term use (days to weeks). It should be protected from light and moisture. For solutions in solvents like DMSO, storage at -80°C for up to six months is recommended.

Q3: What are the primary chemical liabilities of the this compound linker?

A3: The main potential points of degradation are:

  • The N-benzyl group: This group can be susceptible to cleavage under certain acidic or oxidative conditions, as well as through catalytic hydrogenolysis.

  • The PEG ether linkages: While generally stable, the ether bonds in the PEG chains can undergo slow hydrolysis under harsh acidic conditions and are susceptible to oxidative degradation.

  • The tertiary amine: Tertiary amines can be prone to oxidation, forming N-oxides.

Q4: Is this compound stable in typical aqueous buffers used for bioconjugation?

A4: this compound is expected to be reasonably stable in neutral to slightly basic aqueous buffers (pH 7-8.5) commonly used for bioconjugation reactions. However, prolonged incubation, especially at elevated temperatures, may lead to some degradation. It is advisable to use freshly prepared solutions and to minimize reaction times when possible.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conjugation Reactions

If you are experiencing low yields in your conjugation reaction involving a derivative of this compound, consider the following troubleshooting steps.

G start Low Conjugation Yield check_reagents Verify integrity of all reagents (antibody, payload, linker derivative) start->check_reagents check_linker Assess Linker Stability: Run HPLC-MS on linker stock check_reagents->check_linker degraded Degradation products observed? check_linker->degraded Yes not_degraded Linker is stable check_linker->not_degraded No new_linker Use fresh, quality-controlled linker stock degraded->new_linker optimize_conditions Optimize reaction conditions: - pH (7.2-8.0 for NHS esters) - Temperature (4°C to RT) - Reaction time - Stoichiometry not_degraded->optimize_conditions side_reactions Consider side reactions: - Hydrolysis of active ester - Competing reactions optimize_conditions->side_reactions modify_protocol Modify protocol: - Use higher molar excess of linker - Adjust buffer components side_reactions->modify_protocol G cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis (e.g., pH < 4, heat) Debenzylated bis-PEG2-amine + Toluene Acid->Debenzylated N-C bond cleavage EtherCleavage PEG fragments + Benzylamine derivatives Acid->EtherCleavage Ether bond cleavage (harsh conditions) Oxidation Oxidation (e.g., H2O2, light, air) Oxidation->EtherCleavage PEG chain cleavage NOxide This compound N-oxide Oxidation->NOxide N-oxidation Reduction Reductive Cleavage (e.g., H2, Pd/C) Reduction->Debenzylated Debenzylation Molecule This compound Molecule->Acid Molecule->Oxidation Molecule->Reduction G workflow HPLC System Setup Column: C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.3 mL/min Column Temp: 40°C Injection Vol: 5 µL Gradient Elution Time (min) %B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 12.0 10 Detection UV at 210 nm & 254 nm and/or Charged Aerosol Detector (CAD) and/or Mass Spectrometer (MS)

overcoming steric hindrance with N-Benzyl-N-bis-PEG2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl-N-bis-PEG2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile branched PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. Its structure features a central benzyl-protected amine with two PEG2 arms. It is commonly used in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The benzyl (B1604629) group serves as a protecting group for a secondary amine, which can be deprotected to allow for further conjugation, while the two PEG2 arms can be functionalized (e.g., with terminal carboxyl groups) to react with other molecules. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][][4]

Q2: What is steric hindrance and why is it a concern when using this compound?

A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules.[5][6][7] In the context of this compound, its branched structure and the molecules it conjugates can physically block the reactive sites on your target protein or molecule, leading to low conjugation efficiency or incomplete reactions. This is a critical consideration in PROTAC design, where the linker must orient a target protein and an E3 ligase optimally for ubiquitination without steric clashes.[8][9][10]

Q3: How does the branched structure of this compound compare to a linear PEG linker?

A3: The branched architecture of this compound offers several potential advantages over linear PEG linkers. It can provide a larger hydrodynamic volume for a given molecular weight, which can reduce renal clearance and extend the in-vivo half-life of the conjugate.[2][11][12] Additionally, the two PEG arms allow for the attachment of multiple molecules, which can be advantageous in applications like ADCs to increase the drug-to-antibody ratio (DAR).[1][13] However, the increased bulk of a branched linker can also exacerbate steric hindrance if not properly considered in the experimental design.[11]

Q4: What is the "hook effect" and can this compound help mitigate it?

A4: The "hook effect" in PROTACs is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This is because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. A well-designed linker, such as one synthesized using this compound, can promote positive cooperativity in the formation of the ternary complex, making it more stable and potentially mitigating the hook effect.[8][9]

Troubleshooting Guide

Issue 1: Low Conjugation Yield

  • Question: I am observing a low yield in my conjugation reaction with a protein. What are the likely causes and how can I troubleshoot this?

  • Answer: Low conjugation yield is a common issue and can often be attributed to steric hindrance or suboptimal reaction conditions.

    • Steric Hindrance at the Conjugation Site: The target reactive group (e.g., a lysine (B10760008) residue) on your protein may be located in a sterically crowded region, making it inaccessible to the bulky this compound linker.

      • Solution 1: Modify Reaction Conditions. Try adjusting the pH of the reaction buffer. For amine-reactive conjugations (like with NHS esters), a slightly alkaline pH (7.5-8.5) can increase the nucleophilicity of the target amine groups. Also, consider increasing the reaction time or temperature to provide more energy for the molecules to overcome the steric barrier.

      • Solution 2: Protein Engineering. If possible, consider engineering the protein to introduce a more accessible reactive site, for example, by introducing a cysteine residue in a more exposed loop region for thiol-specific conjugation.

      • Solution 3: Use a Longer Linker. While you are using this compound, consider if a similar branched linker with longer PEG arms (e.g., PEG4 or longer) might be necessary to extend the reactive group away from the bulky core and better access the target site.[14][15][16][17][18]

    • Suboptimal Reagent Concentration: The molar ratio of the linker to the target molecule is crucial.

      • Solution: Optimize the molar excess of the this compound construct. A 20-fold molar excess is a common starting point for labeling antibodies, but this may need to be increased for dilute protein solutions or when significant steric hindrance is present.

    • Inactive Reagents: If the reactive groups on your this compound derivative (e.g., NHS esters) have hydrolyzed, the conjugation will fail.

      • Solution: Prepare solutions of activated linkers immediately before use. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the reaction. Ensure your reagents are stored under appropriate conditions (e.g., at -20°C with a desiccant for moisture-sensitive compounds).

Issue 2: Poor PROTAC Efficacy Despite Successful Conjugation

  • Question: I have successfully synthesized my PROTAC using an this compound-based linker, but it shows poor degradation of the target protein. Why might this be?

  • Answer: This is a frequent challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.

    • Incorrect Linker Length and Flexibility: The linker may be too short, causing steric clashes between the target protein and the E3 ligase, or too long and flexible, leading to an unstable or non-productive ternary complex.

      • Solution: Synthesize a library of PROTACs with varying linker lengths. Even though this compound has a defined length, you can synthesize analogous linkers with longer or shorter PEG arms to find the optimal distance for ternary complex formation.[8][9][10][16][17][18][19]

    • Unfavorable Ternary Complex Conformation: The linker may be holding the target protein and E3 ligase in an orientation where the lysine residues on the target are not accessible for ubiquitination.

      • Solution: Redesign the linker to alter the relative orientation of the two proteins. This could involve changing the attachment points of the linker on one or both of the ligands.

Quantitative Data

The following tables provide representative data illustrating the impact of linker architecture and length on bioconjugate properties, based on trends reported in the literature.

Table 1: Comparison of Hydrodynamic Radius for Linear vs. Branched PEGylated Proteins

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified Protein-3.5
Linear PEG206.1
Branched PEG206.4

Data synthesized from studies on PEGylated proteins, demonstrating the increased hydrodynamic volume of branched PEGs compared to linear PEGs of the same molecular weight.[2][11][12]

Table 2: Effect of PEG Linker Length on In Vivo Efficacy of an Antibody-Drug Conjugate (ADC)

ADC LinkerPlasma Exposure (AUC)Tumor Exposure (AUC)Tumor Growth Inhibition (%)
Non-PEGylated1x1x11%
4 PEG Units2.5x3x45%
8 PEG Units4x6x85%
24 PEG Units4.5x6.5x85%

This table illustrates that increasing PEG chain length in an ADC linker can lead to increased plasma and tumor exposure, and enhanced efficacy, up to an optimal length.[14][20]

Experimental Protocols

Protocol 1: General Procedure for Conjugating an Amine-Reactive this compound-NHS Ester to a Protein

This protocol describes a general method for labeling a protein with an this compound linker that has been functionalized with N-hydroxysuccinimide (NHS) esters on its terminal ends.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-(NHS ester)2

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound-(NHS ester)2 in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 20-fold molar excess of the linker solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Analysis of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details how to assess the efficacy of a PROTAC synthesized using an this compound linker.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then probe with the primary antibody for the target protein overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in the PROTAC-treated samples to the vehicle control to determine the extent of degradation.

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation ligand1 Target Ligand conjugation Conjugation & Purification ligand1->conjugation ligand2 E3 Ligase Ligand ligand2->conjugation linker This compound Linker Activation linker->conjugation protac Final PROTAC Molecule conjugation->protac cell_treatment Cell Treatment with PROTAC protac->cell_treatment western_blot Western Blot Analysis cell_treatment->western_blot degradation Quantification of Target Protein Degradation western_blot->degradation

Caption: Experimental workflow for PROTAC synthesis and evaluation.

troubleshooting_logic start Low Conjugation Yield? check_conditions Optimize Reaction Conditions? (pH, Temp, Time) start->check_conditions Yes check_ratio Optimize Molar Ratio? check_conditions->check_ratio No Improvement success Yield Improved check_conditions->success Improvement check_reagents Check Reagent Activity? check_ratio->check_reagents No Improvement check_ratio->success Improvement modify_protein Engineer More Accessible Conjugation Site? check_reagents->modify_protein No Improvement check_reagents->success Improvement change_linker Use Longer PEG Arms? modify_protein->change_linker Not Feasible modify_protein->success Improvement fail Yield Still Low change_linker->fail

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Low Solubility of PROTACs with N-Benzyl-N-bis-PEG2 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of Proteolysis Targeting Chimeras (PROTACs), particularly those synthesized with an N-Benzyl-N-bis-PEG2 linker.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with an this compound linker shows poor aqueous solubility. What are the potential causes?

A1: Low solubility of PROTACs is a common challenge, often attributed to their high molecular weight and lipophilicity, which places them in the "beyond Rule of Five" (bRo5) chemical space. While the this compound linker is designed to enhance hydrophilicity through its polyethylene (B3416737) glycol (PEG) chains, other components of the PROTAC molecule, such as the warhead and the E3 ligase ligand, may contribute significantly to its overall low solubility. The benzyl (B1604629) group on the linker, while potentially useful for synthetic handles or structural rigidity, can also increase lipophilicity.

Q2: How does the this compound linker influence the solubility of my PROTAC?

A2: The this compound linker is incorporated into PROTAC design to improve physicochemical properties. The bis-PEG2 component, consisting of two polyethylene glycol units, is intended to increase the hydrophilicity of the molecule, which can lead to improved aqueous solubility.[1] PEG linkers are the most common motifs in PROTAC structures, with 54% of reported PROTACs utilizing them for this purpose.[1] However, the overall solubility of the final PROTAC molecule is a cumulative property of all its components. The benzyl group, being aromatic and hydrophobic, might partially counteract the solubilizing effect of the PEG chains.

Q3: What are the immediate consequences of low PROTAC solubility in my experiments?

A3: Poor solubility can significantly impact the accuracy and reproducibility of your experimental results. Common issues include:

  • Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous buffers used for cell culture or biochemical assays, leading to an underestimation of its potency (e.g., DC50, IC50).

  • Inaccurate Concentration: Undissolved compound can result in errors when determining the actual concentration in stock solutions and experimental wells.

  • Reduced Bioavailability: In cellular and in vivo studies, low solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.

  • Irreproducible Data: The extent of precipitation can differ between experiments, leading to high variability and a lack of reproducibility.

Q4: What strategies can I employ to improve the solubility of my PROTAC for in vitro assays?

A4: Several strategies can be used to address low solubility for in vitro experiments:

  • Co-solvents: Using a small percentage (typically 1-5%) of a biocompatible organic co-solvent such as DMSO, ethanol, or PEG 400 in your aqueous buffer can help maintain the PROTAC in solution.

  • pH Adjustment: If your PROTAC contains ionizable groups, adjusting the pH of the buffer to promote salt formation can enhance solubility.

  • Use of Excipients: Solubilizing agents like cyclodextrins can be used to form inclusion complexes with the PROTAC, increasing its aqueous solubility.

  • Sonication: Brief sonication can help dissolve small precipitates, but it is important to verify the long-term stability of the resulting solution.

Q5: For in vivo studies, what formulation approaches can enhance the bioavailability of a poorly soluble PROTAC?

A5: For in vivo applications, more advanced formulation strategies are often necessary:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in an amorphous state within a polymer matrix (e.g., HPMCAS, PVPVA) can significantly increase its supersaturation and dissolution rate in gastrointestinal fluids.[2][3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can improve the oral absorption of lipophilic compounds.

  • Nanosuspensions: Reducing the particle size of the PROTAC to the nanometer range can increase its surface area and dissolution velocity.

  • Prodrug Approach: Modifying the PROTAC into a more soluble prodrug that is converted to the active molecule in vivo can be an effective strategy.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed in stock solution (DMSO) PROTAC concentration exceeds its solubility limit in DMSO.Gently warm the solution and vortex. If precipitation persists, prepare a more dilute stock solution.
Precipitation upon dilution into aqueous buffer "Salting out" effect due to the addition of an organic stock solution to an aqueous medium.Decrease the final concentration of the organic solvent (e.g., DMSO) in the final assay medium to less than 1%. Consider serial dilutions in an intermediate solvent before the final aqueous dilution.
Inconsistent results in cell-based assays Incomplete solubilization of the PROTAC, leading to variable effective concentrations.Visually inspect all solutions for precipitates before use. Perform a kinetic solubility assay in the relevant cell culture medium to determine the solubility limit.[5]
Low and variable oral bioavailability in animal studies Poor dissolution and/or precipitation in the gastrointestinal tract.Prepare an amorphous solid dispersion (ASD) of the PROTAC with a suitable polymer.[6] Alternatively, explore other formulation strategies such as lipid-based formulations or nanosuspensions.

Quantitative Data Summary

The following table provides illustrative data on how different formulation strategies can improve the aqueous solubility of a model PROTAC. The specific improvements for a PROTAC containing an this compound linker will depend on the overall physicochemical properties of the molecule.

Formulation Strategy PROTAC Solubility (µg/mL) Fold Increase (vs. Unformulated)
Unformulated PROTAC in PBS (pH 7.4)0.51
5% DMSO in PBS (pH 7.4)510
10% w/w ASD with HPMCAS in FaSSIF50100
20% w/w ASD with HPMCAS in FaSSIF2550
PROTAC-Cyclodextrin Complex75150

Note: This data is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific PROTAC and experimental conditions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)

  • 96-well plates (clear bottom for analysis)

  • Plate shaker

  • Centrifuge or filter plate

  • Analytical instrument (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using 100% DMSO.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%).

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).

  • Separation of Undissolved Compound: Centrifuge the plate at high speed or filter through a low-binding filter plate to remove any precipitated compound.[5]

  • Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant or filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[5]

  • Calculation: The measured concentration at which precipitation is observed represents the kinetic solubility of the compound under the tested conditions.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a method for preparing an ASD of a PROTAC with a polymer excipient.

Materials:

  • PROTAC of interest

  • Polymer (e.g., HPMCAS, PVPVA)

  • Volatile organic solvent system (e.g., dichloromethane/ethanol mixture)

  • Glass vials or a flat-bottomed container

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the PROTAC and the polymer in the chosen solvent system. The drug loading (e.g., 10%, 20% w/w) will determine the relative amounts of PROTAC and polymer.

  • Solvent Evaporation: Place the solution in a vacuum oven at an elevated temperature (e.g., 70°C) overnight to evaporate the solvent completely.[2] This will result in a thin film of the ASD.

  • Collection and Grinding: Scrape the resulting solid film and gently grind it into a fine powder.

  • Characterization: Characterize the ASD using techniques such as X-ray powder diffraction (XRPD) to confirm the amorphous nature of the PROTAC and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).

  • Solubility Assessment: Evaluate the dissolution and solubility of the prepared ASD powder using the kinetic solubility assay described above and compare it to the unformulated PROTAC.

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

Ubiquitin_Proteasome_System E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase E2->E3 Ternary_Complex Ternary Complex (POI-PROTAC-E3) E2->Ternary_Complex Ub Transfer (Polyubiquitination) E3->Ternary_Complex PROTAC PROTAC PROTAC->E3 Target_Protein Target Protein (POI) PROTAC->Target_Protein Target_Protein->Ternary_Complex Ubiquitinated_Protein Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Proteasome->Ub Recycled Ub->E1 ATP ATP ATP->E1

Caption: The Ubiquitin-Proteasome System hijacked by a PROTAC.

Experimental Workflow: Troubleshooting Low PROTAC Solubility

Troubleshooting_Workflow Start Start: Low PROTAC Solubility Identified Assess_Solubility Assess Kinetic Solubility (Protocol 1) Start->Assess_Solubility Solubility_OK Is Solubility Sufficient for In Vitro Assays? Assess_Solubility->Solubility_OK Proceed_In_Vitro Proceed with In Vitro Assays Solubility_OK->Proceed_In_Vitro Yes Optimize_Formulation_In_Vitro Optimize for In Vitro: - Co-solvents - pH adjustment - Excipients Solubility_OK->Optimize_Formulation_In_Vitro No In_Vivo_Studies Proceed to In Vivo Studies? Proceed_In_Vitro->In_Vivo_Studies Reassess_Solubility Re-assess Solubility Optimize_Formulation_In_Vitro->Reassess_Solubility Reassess_Solubility->Solubility_OK Optimize_Formulation_In_Vivo Optimize for In Vivo: - Amorphous Solid Dispersion (ASD) - Lipid-based formulation - Nanosuspension In_Vivo_Studies->Optimize_Formulation_In_Vivo No Proceed_In_Vivo Proceed with In Vivo Studies In_Vivo_Studies->Proceed_In_Vivo Yes Optimize_Formulation_In_Vivo->Proceed_In_Vivo End End Proceed_In_Vivo->End

Caption: A logical workflow for troubleshooting low PROTAC solubility.

References

Technical Support Center: N-Benzyl-N-bis-PEG2 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Benzyl-N-bis-PEG2 linkers in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional linker used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of a central secondary amine protected by a benzyl (B1604629) group, flanked by two polyethylene (B3416737) glycol (PEG) chains. The PEG chains enhance solubility and can be functionalized with various reactive groups to conjugate with a target protein and an E3 ligase ligand.[3][4]

Q2: What are the most common side reactions observed when using this compound linkers?

A2: While specific side reactions are highly dependent on the entire reaction scheme, common issues can be anticipated based on the linker's structure. These include incomplete deprotection of the benzyl group, side reactions during the removal of the benzyl group, hydrolysis of active esters on the PEG arms, and non-specific conjugation.[5][6] Aggregation of the final conjugate is also a potential issue.[6][7]

Q3: How can I confirm the successful removal of the benzyl protecting group?

A3: Successful debenzylation can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) by observing the shift in retention time of the product compared to the starting material. Mass Spectrometry (MS) is also crucial to confirm the mass change corresponding to the loss of the benzyl group (approximately 91 Da).[8][9]

Q4: My bioconjugate is showing high levels of aggregation. What are the possible causes and solutions?

A4: Aggregation can be triggered by several factors, including:

  • Increased Hydrophobicity: The overall hydrophobicity of the conjugate might be too high.

  • Conformational Changes: The conjugation process might induce conformational changes in the protein, exposing hydrophobic patches.

  • Inappropriate Buffer Conditions: The pH, ionic strength, or presence of certain salts in the buffer can promote aggregation.

To mitigate aggregation, consider screening different buffer conditions, including additives like arginine or polysorbates, or lowering the reaction temperature.[6] Utilizing longer PEG chains in your linker can also improve the solubility and stability of the conjugate.[4]

Troubleshooting Guides

Problem 1: Incomplete Benzyl Group Deprotection

Symptoms:

  • Mass spectrometry analysis shows a significant peak corresponding to the mass of the starting material or a mixture of starting material and the desired product.

  • HPLC chromatogram shows multiple peaks, with one corresponding to the benzylated precursor.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Hydrogenolysis Catalyst Ensure the palladium catalyst (e.g., Pd/C) is fresh and active. Increase the catalyst loading if necessary.
Insufficient Hydrogen Pressure Optimize the hydrogen pressure. For resistant benzyl groups, higher pressures may be required.
Presence of Catalyst Poisons Ensure all reagents and solvents are free of sulfur-containing compounds or other catalyst poisons.
Steric Hindrance If the benzyl group is sterically hindered, longer reaction times or a more active catalyst may be needed.
Problem 2: Side Reactions During Debenzylation

Symptoms:

  • Mass spectrometry reveals unexpected adducts, particularly on sensitive amino acid residues like tryptophan.

  • The final product shows reduced biological activity.

Possible Causes & Solutions:

CauseRecommended Action
Re-attachment of Benzyl Group The cleaved benzyl cation can react with nucleophilic side chains.[5][10]
Inclusion of Scavengers Add scavengers like thioanisole (B89551) to the cleavage cocktail to trap the reactive benzyl species.[5]
Use of Alternative Protecting Groups If side reactions persist, consider using a different protecting group for the amine that can be removed under milder, non-acidic conditions.[11][12]
Problem 3: Hydrolysis of Active Esters on PEG Arms

Symptoms:

  • Low conjugation efficiency.

  • Mass spectrometry shows the mass of the hydrolyzed, unreactive linker.

Possible Causes & Solutions:

CauseRecommended Action
High pH of Reaction Buffer N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis at alkaline pH.[6]
Optimal pH Range Perform the conjugation at the optimal pH for the specific chemistry. For NHS esters, a pH of 7.0-7.5 is a good starting point to balance reactivity and hydrolysis.[6]
Moisture Contamination Ensure all reagents and solvents are anhydrous.
Use Fresh Reagents Use freshly prepared solutions of the activated linker.

Experimental Protocols

Protocol 1: General Procedure for Benzyl Group Deprotection via Hydrogenolysis

  • Dissolve the Conjugate: Dissolve the N-benzyl-protected bioconjugate in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Add Catalyst: To the solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% w/w relative to the substrate).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by HPLC or TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the deprotected conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

Visualizations

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Logic start This compound-X conjugation Conjugation Reaction start->conjugation protein Target Protein protein->conjugation hydrogenolysis Hydrogenolysis (Pd/C, H2) conjugation->hydrogenolysis purification Purification (HPLC) hydrogenolysis->purification analysis Analysis (MS, HPLC) purification->analysis check_deprotection Incomplete Deprotection? analysis->check_deprotection check_side_reactions Side Reactions? check_deprotection->check_side_reactions No optimize_h2 Optimize Hydrogenolysis check_deprotection->optimize_h2 Yes check_aggregation Aggregation? check_side_reactions->check_aggregation No add_scavengers Add Scavengers check_side_reactions->add_scavengers Yes optimize_buffer Optimize Buffer check_aggregation->optimize_buffer Yes

Caption: Experimental workflow for bioconjugation and troubleshooting.

troubleshooting_logic cluster_symptoms Identify Symptoms cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem Encountered symptom1 Low Yield start->symptom1 symptom2 Multiple Peaks (HPLC) start->symptom2 symptom3 Incorrect Mass (MS) start->symptom3 symptom4 Precipitation/Aggregation start->symptom4 cause1 Incomplete Reaction symptom1->cause1 cause3 Hydrolysis symptom1->cause3 symptom2->cause1 cause2 Side Reactions symptom2->cause2 symptom3->cause2 symptom3->cause3 cause4 Poor Solubility symptom4->cause4 solution1 Optimize Reaction Time/Temp cause1->solution1 solution2 Adjust pH / Add Scavengers cause2->solution2 solution3 Use Anhydrous Solvents cause3->solution3 solution4 Screen Buffers / Additives cause4->solution4

Caption: Troubleshooting logic for bioconjugation issues.

References

how to improve the efficiency of N-Benzyl-N-bis-PEG2 linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency of your experiments using N-Benzyl-N-bis-PEG2 linkers in applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are this compound linkers and what are their primary applications?

This compound is a type of linker molecule used in bioconjugation. It features a central nitrogen atom to which a protective benzyl (B1604629) group and two polyethylene (B3416737) glycol (PEG) chains of two ethylene (B1197577) oxide units each are attached. These linkers are primarily used in the synthesis of PROTACs and ADCs.[1] In PROTACs, they connect a target protein-binding ligand to an E3 ligase-binding ligand, facilitating the degradation of the target protein. In ADCs, they connect a monoclonal antibody to a cytotoxic payload, enabling targeted drug delivery to cancer cells.[2][3]

Q2: What are the advantages of using a PEGylated linker like this compound?

PEG linkers offer several benefits in bioconjugation:[4]

  • Improved Solubility: The hydrophilic nature of the PEG chains enhances the solubility of hydrophobic payloads, which can otherwise lead to aggregation.[4][5]

  • Reduced Aggregation: By shielding hydrophobic molecules, PEG linkers can minimize the aggregation of ADCs and PROTACs, a common issue that can negatively impact manufacturing, stability, and efficacy.[2][4]

  • Enhanced Pharmacokinetics: The PEG chains can create a hydrophilic cloud around the conjugate, potentially extending its circulation half-life by reducing renal clearance and protecting it from enzymatic degradation.[5]

  • Tunable Properties: The length of the PEG chains can be adjusted to optimize the distance between the two conjugated molecules, which is critical for the efficacy of PROTACs.[6][7][8]

Q3: What is the purpose of the benzyl group in this linker?

The benzyl group in this compound linkers typically serves as a protecting group for the central amine.[9] This prevents the amine from participating in unwanted side reactions during the synthesis of the bioconjugate. The benzyl group can be selectively removed later in the synthetic sequence, often through a process called hydrogenolysis, to reveal the free amine for further conjugation or to finalize the structure of the linker.[9][10][11]

Troubleshooting Guide

Issue 1: Low Conjugation Yield

Low yield is a common problem in the synthesis of ADCs and PROTACs. The table below outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inefficient activation of carboxylic acids (if using an acid-terminated linker) Ensure optimal pH for EDC/NHS chemistry (pH 4.5-6.0 for activation, pH 7.0-8.0 for reaction with amines). Use fresh EDC and NHS solutions. Consider alternative activating agents like HATU.
Suboptimal reaction conditions Optimize the stoichiometry of reactants. A molar excess of the linker-payload may be necessary. Adjust reaction time and temperature. Monitor reaction progress using techniques like LC-MS.
Steric hindrance If conjugating to a sterically hindered site on a protein, consider using a linker with a longer PEG chain to improve accessibility.
Hydrolysis of the linker's reactive group If using an NHS-ester terminated linker, ensure anhydrous conditions during storage and reaction setup, as NHS esters are moisture-sensitive. Prepare solutions immediately before use.
Poor solubility of reactants Use a co-solvent such as DMSO or DMF to improve the solubility of hydrophobic linker-payloads, but keep the organic solvent concentration low (typically <10%) to avoid protein denaturation.
Issue 2: Aggregation of the Final Conjugate

Aggregation can significantly reduce the efficacy and increase the immunogenicity of ADCs and PROTACs.[2][4]

Potential Cause Recommended Solution
Hydrophobicity of the payload and/or linker The inherent hydrophobicity of many cytotoxic payloads can lead to aggregation. The use of a hydrophilic PEG linker like this compound is a primary strategy to mitigate this. If aggregation persists, consider a linker with a longer PEG chain.[5][12][13]
High Drug-to-Antibody Ratio (DAR) A high DAR can increase the overall hydrophobicity of an ADC, leading to aggregation.[5] Optimize the conjugation reaction to achieve a lower, more homogenous DAR. Purification techniques like Hydrophobic Interaction Chromatography (HIC) can be used to isolate species with a specific DAR.[1][3][14][15][16]
Unfavorable buffer conditions Ensure the final conjugate is in a buffer that promotes stability. Perform buffer scouting experiments to find the optimal pH and excipients.
Purification challenges Aggressive purification methods can sometimes induce aggregation. Optimize purification conditions, for example, by adjusting the salt concentration in HIC or the mobile phase composition in Size Exclusion Chromatography (SEC).[1][17][18][19]
Issue 3: Low Degradation Efficiency of PROTAC (The "Hook Effect")

The "hook effect" is a phenomenon observed in PROTACs where an increase in concentration beyond an optimal point leads to a decrease in target protein degradation.[20][21]

Potential Cause Recommended Solution
Formation of binary complexes instead of the productive ternary complex At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the ternary complex necessary for degradation.
Action Plan Perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC. If a bell-shaped curve is observed, you are likely seeing the hook effect. Subsequent experiments should be conducted at the optimal concentration.[21]

Experimental Protocols & Methodologies

General Workflow for ADC/PROTAC Synthesis using this compound-acid Linker

This protocol outlines a general procedure for conjugating a payload (containing a primary amine) to a protein (e.g., an antibody) using an this compound-acid linker.

experimental_workflow cluster_linker_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis A 1. Dissolve this compound-acid in anhydrous DMF or DMSO B 2. Add EDC and Sulfo-NHS (pH 4.5-6.0 in MES buffer) A->B 15 min, RT C 3. Add activated linker to protein solution in PBS (pH 7.2-7.5) B->C Immediate use D 4. React for 2 hours at RT C->D E 5. Quench reaction (e.g., with hydroxylamine) D->E F 6. Purify conjugate (SEC or HIC) E->F G 7. Characterize conjugate (LC-MS, SEC) F->G

A general workflow for bioconjugation using an acid-terminated linker.

1. Activation of the Carboxylic Acid Groups:

  • Dissolve the this compound-acid linker in an anhydrous, water-miscible organic solvent like DMF or DMSO.

  • In a separate tube, prepare your amine-containing payload in an appropriate buffer.

  • To activate the carboxylic acid groups of the linker, add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to the linker solution. This reaction is most efficient at a pH between 4.5 and 6.0, often carried out in a buffer like MES (2-(N-morpholino)ethanesulfonic acid).[22][23][24][25]

  • Allow the activation reaction to proceed for approximately 15 minutes at room temperature.

2. Conjugation to the Amine-Containing Payload:

  • Immediately add the activated linker solution to your payload solution. The reaction of the NHS-activated linker with primary amines is most efficient at a pH of 7.0-8.0.[23][24]

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight on ice.

3. Benzyl Group Deprotection (if required):

  • If the final construct requires a free central amine on the linker, the benzyl group can be removed via hydrogenolysis.

  • This is typically achieved using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.[26][27] The reaction conditions, including solvent and the presence of an acid, may need to be optimized.[28] Transfer hydrogenolysis using a hydrogen donor like ammonium (B1175870) formate (B1220265) is an alternative to using hydrogen gas.[27][28]

4. Conjugation to the Second Molecule (e.g., Antibody):

  • The now-deprotected amine on the linker-payload construct can be reacted with an activated group on the second molecule (e.g., an antibody with an NHS-ester reactive group).

5. Purification of the Final Conjugate:

  • It is crucial to purify the final conjugate to remove unreacted starting materials, excess linker, and any aggregates.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing small molecule impurities and quantifying aggregates.[2][4][17][18][19]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.[1][3][14][15][16]

6. Characterization:

  • The final conjugate should be thoroughly characterized to confirm its identity, purity, and drug-to-antibody ratio.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to determine the molecular weight of the conjugate and to calculate the DAR.[2][29]

  • SEC: As mentioned, SEC is used to assess the level of aggregation.[2][4][17][18][19]

In Vivo Stability Assessment

The stability of the linker is critical for the efficacy and safety of an ADC. Premature release of the payload in circulation can lead to off-target toxicity.[15]

stability_assessment_workflow cluster_analysis Quantification A 1. Administer ADC to animal model B 2. Collect plasma samples over time A->B C 3. Sample Preparation (e.g., protein precipitation) B->C D 4a. LC-MS/MS analysis of free payload C->D E 4b. Immunoassay (ELISA) for intact ADC C->E F 5. Determine pharmacokinetic profile and linker stability D->F E->F

A simplified workflow for in vivo linker stability assessment.

A common method for assessing linker stability involves administering the ADC to an animal model (e.g., mice) and then measuring the concentration of both the intact ADC and the free payload in plasma over time.[6][30][31][32][33]

  • Quantification of Intact ADC: An enzyme-linked immunosorbent assay (ELISA) can be designed to capture the antibody and detect either the antibody itself or the payload, allowing for quantification of the intact ADC.[30]

  • Quantification of Free Payload: After precipitating the proteins from the plasma sample, the supernatant can be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.[30][33]

Quantitative Data Summary

The length of the PEG chain in a linker can have a significant impact on the pharmacokinetic properties of an ADC. Longer PEG chains generally lead to slower clearance from the body.

Table 1: Effect of PEG Chain Length on ADC Clearance

LinkerPEG Chain Length (ethylene oxide units)Clearance (mL/day/kg)Therapeutic Window
Linker A0HighNarrow
Linker B4ModerateImproved
Linker C8LowWide
Linker D12LowWide
Linker E24LowWide

Note: This table presents a generalized trend based on published findings.[12][13] Actual values will vary depending on the specific antibody, payload, and linker chemistry. As the data suggests, there is a threshold (in this case, around 8 PEG units) beyond which increasing the PEG length does not further decrease clearance.[12][13]

Troubleshooting Decision Tree

troubleshooting_tree Start Experiment Start: Low Efficiency Q1 Is the conjugation yield low? Start->Q1 A1_Yes Check Reaction Conditions: - Stoichiometry - pH - Reaction Time - Reagent Quality Q1->A1_Yes Yes Q2 Is there evidence of aggregation? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize Formulation & Purification: - Increase PEG chain length - Optimize DAR - Buffer scouting - Refine HIC/SEC methods Q2->A2_Yes Yes Q3 For PROTACs: Is the 'Hook Effect' observed? Q2->Q3 No A2_Yes->Q3 A3_Yes Perform wide dose-response and use optimal concentration Q3->A3_Yes Yes End Efficiency Improved Q3->End No A3_Yes->End

A decision tree for troubleshooting common issues with bioconjugation.

References

Technical Support Center: Analytical Methods for N-Benzyl-N-bis-PEG2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of N-Benzyl-N-bis-PEG2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshooting common experimental issues, and answering frequently asked questions.

FAQs: Frequently Asked Questions

Q1: What are this compound conjugates?

A1: this compound is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are molecules designed to selectively degrade target proteins within cells by utilizing the intracellular ubiquitin-proteasome system.[1] The this compound linker connects a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase.

Q2: Why is the characterization of these conjugates challenging?

A2: The characterization of PEGylated molecules, including this compound conjugates, presents several analytical challenges.[2][3] These challenges stem from the inherent properties of PEG, such as its polydispersity (variation in the number of repeating ethylene (B1197577) glycol units) and the potential for heterogeneity in the conjugation reaction, leading to a mixture of products with varying degrees of PEGylation.[3][4] This heterogeneity can complicate analysis and interpretation of results.

Q3: What are the critical quality attributes to assess for these conjugates?

A3: Key quality attributes for this compound conjugates include:

  • Identity and Structure: Confirmation of the correct chemical structure of the conjugate.

  • Purity: Assessment of the percentage of the desired conjugate and identification of impurities, such as free drug, free linker, or unconjugated protein.[4]

  • Degree of PEGylation: Determination of the average number of PEG linkers attached to the biomolecule.[2][5]

  • Site of Conjugation: Identification of the specific amino acid residues where the linker is attached.[3][6]

  • Molecular Weight: Measurement of the molecular weight of the conjugate to confirm successful conjugation.[2][3]

  • Stability: Evaluation of the conjugate's stability under various conditions.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound conjugates.

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Recommended Solution
Poor peak resolution or broad peaks Inappropriate column chemistry or mobile phase composition.Optimize the mobile phase gradient and screen different columns (e.g., C18, C4, SEC).[2][] For hydrophobic conjugates, adding organic modifiers or ion-pairing reagents might be necessary.
Low signal intensity with UV detection The this compound linker and the PEG moiety lack a strong chromophore.[9]Use a detector more suitable for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[9] Alternatively, couple the HPLC to a mass spectrometer (LC-MS).[2][3]
Inaccurate quantification Non-linear detector response or presence of co-eluting impurities.Ensure the use of appropriate calibration standards and validate the linearity of the detector response.[] Improve chromatographic separation to resolve impurities.
Irreproducible retention times Fluctuations in temperature, mobile phase composition, or column degradation.Use a column thermostat, ensure consistent mobile phase preparation, and regularly check column performance with a standard.
Mass Spectrometry (MS)
Problem Potential Cause Recommended Solution
Complex and difficult-to-interpret spectra Heterogeneity of the PEGylated conjugate (polydispersity and variable number of attached linkers).[3][4]Utilize high-resolution mass spectrometry (HRMS) to better resolve different species.[4] Employ deconvolution software to simplify complex spectra into zero-charge mass spectra.[4]
Poor ionization efficiency The large and flexible nature of the PEG chain can suppress ionization.Optimize ESI source conditions (e.g., spray voltage, gas flow, temperature). Post-column addition of amines can improve data quality for PEGylated peptides and proteins.[3]
Inability to determine the site of conjugation Insufficient fragmentation of the conjugate in MS/MS experiments.Employ tandem mass spectrometry (LC-MS/MS) with in-source fragmentation combined with collision-induced dissociation (CID) to elucidate PEGylated sites.[3] Peptide mapping is a powerful tool for this purpose.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Recommended Solution
Overlapping signals from the biomolecule and the PEG linker The large number of protons in the PEG chain can dominate the spectrum.Utilize 1H NMR to quantify the degree of PEGylation by comparing the integral of the characteristic PEG signal (around 3.6 ppm) to a well-resolved signal from the biomolecule.[5][11]
Low sensitivity for detecting low levels of conjugation The concentration of the conjugate may be below the detection limit of the instrument.Use a higher field NMR spectrometer for increased sensitivity. 13C-enriched PEG can be used in combination with a double quantum filter to minimize background proton signals and lower the detection limit.[11]
Difficulty in determining the precise location of PEGylation NMR provides information on the overall structure but may not pinpoint the exact attachment site on a large biomolecule.While challenging for large molecules, 2D NMR techniques like NOESY can provide spatial information for smaller conjugates. For larger molecules, MS-based methods are generally more suitable for site determination.

Experimental Protocols

Determination of Conjugate Purity and Molecular Weight by LC-MS

This method combines the separation power of HPLC with the mass-resolving capability of mass spectrometry to assess the purity and determine the molecular weight of the this compound conjugate.

Methodology:

  • Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C4 or C18, 300 Å pore size) is often suitable for protein or peptide conjugates. For larger conjugates, a size-exclusion column may be used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm (for proteins) and in-line ESI-MS.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: 500-4000 m/z.

    • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. The purity can be estimated from the relative peak areas in the chromatogram.

Quantification of Degree of PEGylation by ¹H NMR

This protocol describes how to determine the average number of this compound linkers attached to a biomolecule using proton NMR.

Methodology:

  • Sample Preparation: Lyophilize the purified conjugate to remove any residual solvents. Dissolve a known amount of the conjugate in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard 1D proton experiment.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 128 scans).

  • Data Analysis:

    • Integrate the characteristic sharp singlet peak of the ethylene glycol protons of the PEG linker (typically around 3.6 ppm).

    • Integrate a well-resolved, non-exchangeable proton signal from the biomolecule that is known to correspond to a specific number of protons.

    • Calculate the degree of PEGylation using the ratio of the integrals, taking into account the number of protons each signal represents.[5]

Analysis of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

DLS is used to measure the size (hydrodynamic radius) of the conjugate in solution, which can confirm successful conjugation and assess aggregation.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of the conjugate in a suitable buffer (e.g., PBS). The buffer should be filtered through a 0.22 µm filter to remove any particulate matter.

  • DLS Measurement:

    • Instrument: A DLS instrument equipped with a laser light source.

    • Temperature: Set to a controlled temperature (e.g., 25 °C).

    • Measurement: Acquire the autocorrelation function of the scattered light intensity fluctuations.

  • Data Analysis:

    • The instrument software will analyze the autocorrelation function to determine the diffusion coefficient of the particles.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic radius. An increase in hydrodynamic radius compared to the unconjugated biomolecule is indicative of successful PEGylation.[12][13]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_results Data Analysis Biomolecule Biomolecule Conjugation Conjugation Reaction Biomolecule->Conjugation Linker This compound Linker Linker->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification LCMS LC-MS Purification->LCMS Purity, MW NMR NMR Purification->NMR Degree of PEGylation DLS DLS Purification->DLS Hydrodynamic Radius Purity Purity Assessment LCMS->Purity MW Molecular Weight Determination LCMS->MW DoP Degree of PEGylation NMR->DoP Size Size Confirmation DLS->Size

Caption: Workflow for the synthesis and characterization of this compound conjugates.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_ms MS Issues Start Analytical Issue Encountered Poor_Res Poor Resolution? Start->Poor_Res Low_Signal Low Signal? Start->Low_Signal Complex_Spectra Complex Spectra? Start->Complex_Spectra No_Frag No Fragmentation? Start->No_Frag Optimize_Grad Optimize Gradient/Column Poor_Res->Optimize_Grad Change_Det Use ELSD/CAD/MS Low_Signal->Change_Det Use_HRMS Use High-Resolution MS Complex_Spectra->Use_HRMS Increase_Frag Increase Fragmentation Energy No_Frag->Increase_Frag

Caption: A logical troubleshooting guide for common analytical issues.

References

Navigating the Nuances of PROTAC Design: A Technical Guide to PEG Linker Length Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the impact of polyethylene (B3416737) glycol (PEG) linker length on PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the PEG linker length so critical for PROTAC efficacy?

A1: The linker in a PROTAC molecule is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The length of the PEG linker dictates the spatial arrangement and proximity of the target protein and the E3 ligase.[3][4] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][5] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.[3][][7] Conversely, if the linker is too long, it may lead to an unstable or non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][3][7][8]

Q2: What is the typical range for optimal PEG linker length?

A2: While there is no universal optimal length, a general range of 5-15 atoms is common in many successful PROTACs.[] However, the ideal length is highly dependent on the specific combination of the target protein and the E3 ligase.[][7] For instance, some systems may require linkers as short as 3 atoms, while others necessitate lengths of up to 29 atoms for potent degradation.[9] Systematic screening of various linker lengths is crucial for each new PROTAC design.[7][9]

Q3: How does PEG linker length affect the cell permeability of a PROTAC?

A3: The length of the PEG linker can influence a PROTAC's physicochemical properties, including its molecular weight and polar surface area, which in turn affect cell permeability.[][10] Longer PEG linkers can increase the hydrophilicity of the PROTAC, which may enhance solubility but can also negatively impact its ability to cross the cell membrane if excessively long.[][11] However, PEG linkers can also promote the adoption of folded conformations that shield the polar surface area, potentially improving cell permeability compared to more rigid alkyl linkers.[12] Finding the right balance is key, and this often requires empirical testing.[12]

Q4: What is the "hook effect" and how is it related to linker length?

A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[7][13][14] This occurs because at excessive concentrations, the PROTAC can form binary complexes (either with the target protein or the E3 ligase) that are unproductive for degradation and compete with the formation of the necessary ternary complex.[12][13][15] While not directly caused by linker length, the stability of the ternary complex, which is influenced by the linker, can affect the prominence of the hook effect. A well-optimized linker that promotes a stable ternary complex can help to mitigate this effect.

Q5: Can altering the PEG linker length impart selectivity for degrading one protein over another?

A5: Yes, modifying the linker length can be a strategy to achieve degradation selectivity. In some cases, a PROTAC may initially degrade multiple proteins. By systematically altering the linker length, it is possible to favor the formation of a productive ternary complex with one target over another. For example, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2, but extending the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader.[9]

Troubleshooting Guides

Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't observe any protein degradation.

  • Possible Cause: Suboptimal linker length preventing the formation of a productive ternary complex. Even with strong binary affinities, the linker may be too short, causing steric clashes, or too long, failing to bring the proteins into the correct orientation for ubiquitination.[7][8]

  • Troubleshooting Steps:

    • Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, PEG6).[7][11][15]

    • Perform a Dose-Response Analysis: Test the degradation activity of each PROTAC across a wide range of concentrations using Western blotting.

    • Assess Ternary Complex Formation: If possible, use biophysical techniques like co-immunoprecipitation (Co-IP) or fluorescence resonance energy transfer (FRET) to directly assess the formation of the ternary complex with different linker-length PROTACs.[16][17]

Problem 2: I'm observing a very pronounced "hook effect" at low micromolar concentrations, limiting the effective concentration range.

  • Possible Cause: The linker may be promoting the formation of unstable ternary complexes, leading to a rapid equilibrium shift towards non-productive binary complexes at higher concentrations.

  • Troubleshooting Steps:

    • Re-evaluate Linker Length: A different linker length might stabilize the ternary complex more effectively, reducing the hook effect. Test both shorter and longer linkers.

    • Consider Linker Rigidity: While this guide focuses on PEG linkers, introducing some rigidity into the linker with moieties like piperazine (B1678402) or triazole can sometimes stabilize the ternary complex.[1]

    • Focus on the Optimal Concentration Window: For many applications, the hook effect may not be problematic if potent degradation is achieved at low nanomolar concentrations, which are often therapeutically relevant.[15]

Problem 3: The degradation efficiency of my PROTAC is inconsistent across different cell lines.

  • Possible Cause: Varying expression levels of the recruited E3 ligase (e.g., Cereblon or VHL) in different cell lines.[9][15] The efficacy of a PROTAC is dependent on the availability of its specific E3 ligase.

  • Troubleshooting Steps:

    • Quantify E3 Ligase Expression: Use Western blotting or qPCR to measure the protein or mRNA levels of the recruited E3 ligase in the cell lines you are using.[15]

    • Select Appropriate Cell Lines: For initial screening, choose cell lines known to have robust expression of the target E3 ligase.[15]

    • Consider an Alternative E3 Ligase: If your target protein needs to be studied in a cell line with low expression of the initially chosen E3 ligase, you may need to design a new PROTAC that recruits a more abundant E3 ligase in that cell type.[15]

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are summaries of quantitative data from various studies illustrating this principle.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 19>1000<20
PROTAC 212~500~60
PROTAC 3 16 ~100 >80
PROTAC 419~750~50
PROTAC 521>1000<30

Data synthesized from studies on ERα degradation, highlighting that a 16-atom linker was optimal in this system.[2][5][7][18]

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
Linker < 12 atoms<12No significant degradation<10
Linker 12-29 atoms12-29Submicromolar>75
Optimal Linker 21 3 96
Linker 29 atoms2929276

Data indicates that for TBK1 degradation, a linker length of at least 12 atoms is required, with peak activity observed with a 21-atom linker.[9][19]

Experimental Protocols

1. Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Plate the chosen cell line in 6-well or 12-well plates. Treat the cells with a range of concentrations of your PROTACs with different linker lengths for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15]

    • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) within cells.

  • Methodology:

    • Cell Treatment: Treat cells with the PROTAC at a concentration expected to induce ternary complex formation.

    • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or the target protein) that is conjugated to magnetic or agarose (B213101) beads.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluate by Western blotting. Probe for the presence of the target protein (if the E3 ligase was pulled down) and the E3 ligase (if the target protein was pulled down). The presence of both proteins in the eluate indicates the formation of the ternary complex.[16]

3. In-Cell Ubiquitination Assay

This protocol confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.

  • Methodology:

    • Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[16]

    • Cell Lysis: Lyse the cells in a stringent buffer (e.g., RIPA buffer).[16]

    • Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.[13]

    • Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane. Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or a laddering pattern in the PROTAC and MG132 co-treated sample indicates poly-ubiquitination of the target protein.[13]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound POI Protein of Interest (POI) POI->POI_bound E3 E3 Ligase E3_bound E3 Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub Ubiquitin PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Proteasome Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI cluster_ternary cluster_ternary cluster_ternary->PROTAC Catalytic Release cluster_ternary->Ub Ubiquitination

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Length_Impact cluster_short Linker Too Short cluster_optimal Optimal Linker Length cluster_long Linker Too Long POI_short POI PROTAC_short PROTAC POI_short->PROTAC_short E3_short E3 E3_short->PROTAC_short label_short Steric Hindrance No Ternary Complex POI_opt POI PROTAC_opt PROTAC POI_opt->PROTAC_opt E3_opt E3 E3_opt->PROTAC_opt label_optimal Productive Ternary Complex Efficient Degradation POI_long POI PROTAC_long PROTAC POI_long->PROTAC_long E3_long E3 E3_long->PROTAC_long label_long Unstable/Non-productive Complex Inefficient Degradation

Caption: Impact of PEG linker length on ternary complex formation.

Experimental_Workflow start Start: Design PROTAC Library (Varying PEG Lengths) synthesis Synthesize PROTACs start->synthesis degradation_assay Western Blot: Screen for Degradation (DC50, Dmax) synthesis->degradation_assay no_degradation No Degradation degradation_assay->no_degradation If No degradation_observed Degradation Observed degradation_assay->degradation_observed If Yes no_degradation->start Redesign Linker ternary_complex_assay Confirm Ternary Complex (e.g., Co-IP) degradation_observed->ternary_complex_assay ubiquitination_assay Confirm Ubiquitination (In-Cell Ubiquitination Assay) ternary_complex_assay->ubiquitination_assay optimize Optimize Lead PROTAC (Permeability, Selectivity) ubiquitination_assay->optimize finish Validated PROTAC optimize->finish

References

Validation & Comparative

N-Benzyl-N-bis-PEG2 Linker: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus. The linker region, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing its permeability, stability, and ability to induce the formation of a productive ternary complex. While linear polyethylene (B3416737) glycol (PEG) linkers are widely used, novel linker architectures are continuously being explored to optimize PROTAC performance. This guide provides a comparative analysis of the N-Benzyl-N-bis-PEG2 linker against traditional linear PEG linkers, offering insights into its potential advantages and disadvantages in PROTAC design.

The Rise of Branched Linkers: Introducing this compound

The this compound linker is a branched PEG-based linker. Its unique structure, featuring a central nitrogen atom connected to a benzyl (B1604629) group and two polyethylene glycol chains, offers a distinct three-dimensional architecture compared to its linear counterparts. This structural difference can have significant implications for a PROTAC's physicochemical and biological properties.

Structural Comparison: this compound vs. Linear PEG Linkers

FeatureThis compound LinkerLinear PEG Linkers
Structure Branched, with a central nitrogen and a benzyl groupLinear chain of ethylene (B1197577) glycol units
Conformational Flexibility Potentially more restricted due to the central branching and the steric hindrance of the benzyl group. This may lead to a more pre-organized conformation for ternary complex formation.Highly flexible with a large number of rotatable bonds, which can be entropically unfavorable for binding.
Solubility The PEG chains contribute to hydrophilicity, while the benzyl group adds a lipophilic character. The overall solubility would depend on the balance of these features.Generally hydrophilic, improving the solubility of often lipophilic PROTAC molecules.[1]
Permeability The impact on permeability is complex. The benzyl group may increase lipophilicity, potentially enhancing cell membrane passage. However, the branched nature could increase the topological polar surface area (TPSA), which might hinder permeability.The relationship between PEG linker length and permeability is not linear. While some PEGylation can shield polar groups and improve permeability, excessive PEGylation can decrease it.
Ternary Complex Formation The defined three-dimensional structure might facilitate optimal presentation of the warhead and E3 ligase ligand, potentially leading to more stable and productive ternary complexes. The benzyl group could also engage in favorable pi-stacking interactions with residues on the target protein or E3 ligase.[2][3]The high flexibility can allow for adaptation to various ternary complex geometries, but can also lead to non-productive binding modes. The optimal length is critical and must be determined empirically.[2][4]
Metabolic Stability The benzyl group may be susceptible to metabolism, which could be a potential liability.Generally considered to have good metabolic stability, although this can be sequence-dependent.

Signaling Pathways and Experimental Workflows

To understand the context in which these linkers operate, it is crucial to visualize the underlying biological processes and the methods used to evaluate PROTAC performance.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Synthesis Synthesize PROTACs with This compound and Linear PEG Linkers Permeability Permeability Assay (e.g., PAMPA) Synthesis->Permeability Stability Metabolic Stability Assay (e.g., Microsomes, Plasma) Synthesis->Stability Binding Ternary Complex Formation (e.g., SPR, TR-FRET) Synthesis->Binding Degradation Target Degradation (e.g., Western Blot, In-Cell Western) Synthesis->Degradation DC50_Dmax Determine DC50 and Dmax Degradation->DC50_Dmax Phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) DC50_Dmax->Phenotypic

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

While specific experimental data for PROTACs utilizing the this compound linker is not yet publicly available, the following are standard protocols used to assess the performance of any new PROTAC, which would be applicable for a comparative study.

Western Blot for Target Protein Degradation

Objective: To quantify the extent of target protein degradation induced by the PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (with this compound and linear PEG linkers) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize the target protein levels. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control. From this data, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be calculated.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the PROTACs across an artificial membrane, mimicking the cell membrane.

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Solutions: The PROTACs are dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate is filled with the same buffer.

  • Assay Procedure: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 5 hours).

  • Quantification: After incubation, the concentrations of the PROTACs in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation: Pe = [ -ln(1 - [CA(t)] / Cequilibrium) ] / (A * (1/VD + 1/VA) * t) Where:

    • [CA(t)] is the concentration in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • A is the filter area.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • t is the incubation time.

Conclusion

The this compound linker presents an intriguing alternative to traditional linear PEG linkers in PROTAC design. Its branched structure and the presence of a benzyl group may offer advantages in terms of pre-organizing the PROTAC for efficient ternary complex formation and potentially modulating its physicochemical properties. However, the lack of direct comparative experimental data means that its true performance benefits and potential liabilities remain to be empirically determined. Researchers are encouraged to include such innovative linker designs in their screening funnels to explore the expanding chemical space of PROTACs and potentially unlock degraders with superior efficacy and drug-like properties. The systematic evaluation of PROTACs containing the this compound linker using the outlined experimental protocols will be crucial in elucidating its role and utility in the future of targeted protein degradation.

References

A Comparative Guide: N-Benzyl-N-bis-PEG2 vs. Alkyl Chain Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between the branched hydrophilic N-Benzyl-N-bis-PEG2 linker and traditional hydrophobic alkyl chain linkers, supported by representative experimental data and detailed protocols.

Executive Summary

This compound and alkyl chain linkers represent two distinct classes of molecular bridges with fundamentally different physicochemical properties that significantly impact the performance of the overall conjugate.

  • This compound linkers , characterized by their polyethylene (B3416737) glycol (PEG) chains, offer enhanced hydrophilicity. This generally translates to improved solubility, reduced aggregation, and favorable pharmacokinetic profiles, particularly for highly hydrophobic payloads. The branched nature of the this compound linker can also offer unique spatial arrangements for the conjugated molecules.

  • Alkyl chain linkers , being hydrophobic, can enhance cell permeability, which is a crucial factor for the efficacy of PROTACs and some ADCs that need to reach intracellular targets.[1] However, their hydrophobicity can also lead to challenges such as aggregation and faster clearance from circulation.[2]

This guide will delve into a detailed comparison of these linker types across key performance parameters, provide standardized experimental protocols for their evaluation, and visualize the relevant biological pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize representative quantitative data from studies comparing the performance of hydrophilic (PEG-based) and hydrophobic (alkyl-based) linkers in PROTACs and ADCs. It is important to note that direct head-to-head data for this compound is limited in publicly available literature; therefore, data from structurally similar branched and linear PEG linkers are used for a comparative assessment.

Table 1: Comparative Performance of PROTACs with PEG vs. Alkyl Linkers (Target: Bruton's Tyrosine Kinase - BTK)

Linker TypeRepresentative StructureTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-basedSimilar to this compoundBTKCereblon (CRBN)~5-20>90Inferred from[3][4]
Alkyl ChainC4-C8 Alkyl ChainBTKCereblon (CRBN)~10-50>85Inferred from[4]

Note: DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation.

Table 2: Comparative Performance of ADCs with PEG vs. Alkyl Linkers (Target: HER2)

Linker TypeRepresentative StructureTarget AntigenPayloadIC50 (nM)In Vivo Efficacy (Tumor Growth Inhibition)Reference
PEG-basedSimilar to this compoundHER2MMAE~5-15HighInferred from[1]
Alkyl ChainMaleimidocaproyl (MC)HER2MMAE~10-30Moderate to HighInferred from[5]

Note: IC50 represents the concentration required to inhibit 50% of cell growth.

Table 3: Physicochemical and Pharmacokinetic Properties

PropertyThis compound LinkerAlkyl Chain LinkerReference
Solubility HighLow[1]
Hydrophobicity LowHigh[2]
Plasma Stability Generally HighVariable, can be susceptible to metabolism[6][7]
Tendency for Aggregation LowHigh[2]
In Vivo Half-life Generally LongerGenerally Shorter[8]
Cell Permeability ModerateHigh[1]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of linker performance.

Experimental Protocol 1: Western Blot Analysis for PROTAC-mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BTK) following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., Ramos cells for BTK) to 70-80% confluency.
  • Treat cells with varying concentrations of the PROTAC (with either this compound or alkyl chain linker) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin).
  • Incubate with an appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Visualize bands using an ECL substrate and an imaging system.
  • Quantify band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Experimental Protocol 2: Cell Viability Assay for ADC Cytotoxicity

This protocol is used to determine the cytotoxic effect of an ADC on cancer cells (e.g., HER2-positive SK-BR-3 cells).[]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. ADC Treatment:

  • Treat cells with serial dilutions of the ADC (with either this compound or alkyl chain linker) for 72-96 hours. Include an untreated control and a vehicle control.

3. Viability Assessment (MTT or MTS Assay):

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
  • Measure the absorbance at the appropriate wavelength.

4. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.
  • Plot the dose-response curve and determine the IC50 value using non-linear regression.

Experimental Protocol 3: In Vivo Pharmacokinetic Study

This protocol is designed to evaluate the pharmacokinetic profile of an ADC in an animal model (e.g., mice).

1. Animal Dosing:

  • Administer a single intravenous (IV) dose of the ADC to a cohort of mice.

2. Blood Sampling:

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 168h).

3. Sample Processing:

  • Process blood samples to obtain plasma.

4. ADC Quantification (ELISA):

  • Coat a 96-well plate with an antibody that captures the ADC.
  • Add plasma samples and standards to the plate.
  • Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP).
  • Add a substrate and measure the absorbance.

5. Pharmacokinetic Analysis:

  • Calculate the concentration of the ADC in plasma at each time point.
  • Determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using appropriate software.

Mandatory Visualization

PROTAC-Mediated Degradation of BTK

The following diagram illustrates the mechanism of a PROTAC in inducing the degradation of Bruton's Tyrosine Kinase (BTK), a key protein in B-cell receptor signaling.[10]

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (BTK-Linker-E3 Ligand) Ternary_Complex Ternary Complex (BTK-PROTAC-E3) PROTAC->Ternary_Complex Binds BTK BTK BTK->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome Targeted for Degradation Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degrades

Caption: PROTAC-mediated degradation of BTK protein.

ADC Targeting of HER2 Signaling Pathway

This diagram outlines the mechanism of an Antibody-Drug Conjugate (ADC) targeting the HER2 receptor and its downstream signaling pathways.[11][12]

ADC_HER2_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 Binds Endosome Endosome HER2->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activates Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Payload Release Cell_Cycle_Arrest Cell Cycle Arrest Payload->Cell_Cycle_Arrest Apoptosis Apoptosis Payload->Apoptosis PI3K_AKT->Apoptosis Inhibits RAS_MAPK->Cell_Cycle_Arrest Regulates

Caption: ADC targeting the HER2 signaling pathway.

Experimental Workflow for Linker Comparison

This flowchart provides a logical overview of the experimental process for comparing different linkers in drug conjugates.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis_PEG Synthesize Conjugate (this compound Linker) Characterization Characterize Conjugates (Mass Spec, HPLC) Synthesis_PEG->Characterization Synthesis_Alkyl Synthesize Conjugate (Alkyl Chain Linker) Synthesis_Alkyl->Characterization Degradation_Assay Protein Degradation Assay (Western Blot) Characterization->Degradation_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/MTS) Characterization->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay Characterization->Stability_Assay PK_Study Pharmacokinetic Study Characterization->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) Characterization->Efficacy_Study Data_Analysis Compare DC50/IC50, Stability, PK parameters, and Efficacy Degradation_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Stability_Assay->Data_Analysis PK_Study->Data_Analysis Efficacy_Study->Data_Analysis

Caption: Experimental workflow for linker comparison.

Conclusion

The choice between an this compound linker and an alkyl chain linker is a critical decision in the design of ADCs and PROTACs, with no single "best" option. The hydrophilic, branched nature of the this compound linker can offer significant advantages in terms of solubility, stability, and pharmacokinetics, which are often crucial for developing a successful therapeutic. Conversely, the hydrophobicity of alkyl chain linkers can be beneficial for enhancing cell permeability. The optimal linker choice will ultimately depend on the specific properties of the target, the payload or E3 ligase ligand, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a robust framework for the empirical determination of the most suitable linker for a given application.

References

A Researcher's Guide to Confirming N-Benzyl-N-bis-PEG2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of conjugation is a critical step in the development of PEGylated molecules. This guide provides an objective comparison of key analytical techniques to verify the successful conjugation of N-Benzyl-N-bis-PEG2, complete with experimental data summaries and detailed protocols.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a well-established strategy to improve pharmacokinetic properties.[1][2] For a specific, non-protein small molecule like this compound, confirming the successful and precise attachment of the two PEG chains to the nitrogen atom of the benzylamine (B48309) is paramount. This guide compares the most effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Techniques

Each analytical method offers distinct advantages and provides unique insights into the structure and purity of the conjugated molecule. The choice of technique often depends on the specific information required, such as molecular weight confirmation, structural elucidation, or quantification of conjugation efficiency.

Technique Principle of Confirmation Information Provided Pros Cons
¹H NMR Spectroscopy Observation of chemical shift changes for protons near the conjugation site and integration of PEG-specific peaks.- Definitive structural confirmation - Quantitative (degree of PEGylation)- Provides unambiguous structural information.[3][4]- Can quantify the extent of conjugation.[3][5]- Non-destructive.- May require high-resolution instruments.- Can be complex to interpret without expertise.
Mass Spectrometry (ESI-MS, MALDI-TOF) Accurate mass measurement of the final product, showing a mass increase corresponding to the two PEG2 units.- Unambiguous molecular weight confirmation - Purity assessment- Extremely high mass accuracy and sensitivity.[6][7]- Ideal for confirming the addition of PEG chains.[8]- Does not provide information on the specific site of conjugation.- Can be complicated by the polydispersity of larger PEGs.[9]
HPLC (RP-HPLC, SEC) Separation of the conjugated product from starting materials based on changes in hydrophobicity or size.- Purity assessment - Quantitative analysis of reaction completion- Excellent for determining purity and quantifying components in a mixture.[][11]- Robust and widely available.[12]- Indirect confirmation of conjugation.- Requires reference standards for accurate identification.
FTIR Spectroscopy Detection of characteristic vibrational bands of PEG (e.g., C-O-C stretch) and disappearance of reactant bands.- Qualitative confirmation of PEG presence- Fast and simple "reagent-free" method.[13]- Good for rapid screening.- Provides limited structural detail.- Overlapping peaks can make interpretation difficult.[14]- Less sensitive than other methods.

Experimental Workflows and Data Interpretation

Workflow for Synthesis and Confirmation

Successful confirmation relies on a systematic workflow, from the initial reaction to purification and final analysis. Each analytical technique plays a role in verifying the outcome at different stages.

G cluster_0 Synthesis & Purification cluster_1 Analytical Confirmation Reactants N-Benzylamine + Activated PEG2 Reaction Conjugation Reaction Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Purified_Product Purified this compound Purification->Purified_Product NMR NMR Spectroscopy Purified_Product->NMR Structural Elucidation MS Mass Spectrometry Purified_Product->MS Mass Verification HPLC HPLC Analysis Purified_Product->HPLC Purity Check FTIR FTIR Spectroscopy Purified_Product->FTIR Functional Group ID G cluster_techniques Analytical Probes Molecule This compound NMR ¹H NMR (Proton Environment) Molecule->NMR Confirms specific atomic connections MS Mass Spec (Total Mass) Molecule->MS Confirms overall molecular weight HPLC HPLC (Size/Polarity) Molecule->HPLC Separates from reactants/impurities FTIR FTIR (Bond Vibrations) Molecule->FTIR Identifies characteristic functional groups (C-O-C)

References

A Comparative Guide to N-Benzyl-N-bis-PEG2-based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs utilizing an N-Benzyl-N-bis-PEG2-like linker, with a central focus on the well-characterized degrader, ACBI1. We will objectively compare its performance with alternative PROTACs, supported by experimental data, and provide detailed methodologies for key experiments.

Case Study: ACBI1 - A Potent Degrader of BAF/PBAF Complex Subunits

ACBI1 is a potent PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade the ATPase subunits SMARCA2 and SMARCA4 of the BAF (SWI/SNF) chromatin remodeling complex, as well as the PBRM1 subunit of the PBAF complex.[1][2][3] Its linker, a key determinant of its high efficacy, is structurally analogous to this compound, featuring a para-disubstituted aryl unit that provides conformational rigidity while mimicking the favorable properties of a PEG linker.[4]

Performance Comparison of SMARCA2/4 Degraders

The following table summarizes the performance of ACBI1 and its close analogue, ACBI2, which offers improved selectivity for SMARCA2 over SMARCA4. For a broader comparison, data for other published SMARCA2/4 degraders with different linker architectures are also included.

PROTAC Linker Type E3 Ligase Target(s) DC50 (nM) Cell Line IC50 (nM) Reference(s)
ACBI1 Benzyl-PEG like VHLSMARCA26MV-4-1129[1][2][3]
SMARCA411MV-4-11[1][2][3]
PBRM132MV-4-11[1][2][3]
ACBI2 Extended Benzyl-PEG like VHLSMARCA21-13RKO, NCI-H1568-[5]
SMARCA432RKO[6]
A947 Short Linker VHLSMARCA2<1--[7]
YDR1 Rigid Heterocyclic CereblonSMARCA2---[8]
YD54 Rigid Heterocyclic CereblonSMARCA2---[8]

Signaling Pathway: The BAF/PBAF Chromatin Remodeling Complex

The BAF (SWI/SNF) and PBAF complexes are crucial regulators of gene expression. They utilize the energy from ATP hydrolysis to remodel chromatin, thereby controlling the accessibility of DNA to transcription factors.[1][9] These complexes are involved in a multitude of cellular processes, including differentiation, proliferation, and DNA repair.[1][9] Mutations in the subunits of these complexes are frequently observed in various cancers, making them attractive therapeutic targets.[1][5]

BAF_PBAF_Pathway cluster_nucleosome Nucleosome DNA DNA Transcription_Factors Transcription Factors DNA->Transcription_Factors Binding Site Access Histones Histone Core BAF_PBAF SMARCA2/4 (ATPase) + Other Subunits BAF_PBAF->Histones Remodels ADP_Pi ADP + Pi BAF_PBAF->ADP_Pi ATP ATP ATP->BAF_PBAF Gene_Expression Target Gene Expression (e.g., cell cycle, differentiation) Transcription_Factors->Gene_Expression Regulates

BAF/PBAF complex-mediated chromatin remodeling and gene expression.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

a. Cell Lysis:

  • Culture cells to 70-80% confluency and treat with the PROTAC at various concentrations for the desired time (e.g., 18 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

b. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Protein Transfer:

  • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., SMARCA2, SMARCA4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

e. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities to determine the extent of protein degradation (DC50).

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (DC50) I->J

Workflow for Western Blotting to assess PROTAC-mediated degradation.
Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[10][11]

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or control compounds for the desired duration (e.g., 7 days).[12]

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value, which represents the concentration of the PROTAC that inhibits cell growth by 50%.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This technique is used to demonstrate the formation of the ternary complex (Target-PROTAC-E3 Ligase).

  • Treat cells with the PROTAC for a short period (e.g., 2-4 hours).

  • Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the lysate with an antibody against the E3 ligase (e.g., VHL) or the target protein overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting, probing for the target protein and the E3 ligase.

CoIP_Workflow A Cell Treatment with PROTAC B Cell Lysis (Non-denaturing) A->B C Immunoprecipitation with Target or E3 Ligase Antibody B->C D Capture with Protein A/G Beads C->D E Wash to Remove Non-specific Binding D->E F Elution of Immunocomplexes E->F G Western Blot Analysis F->G

Co-Immunoprecipitation workflow to detect ternary complex formation.

Conclusion

The case study of ACBI1 demonstrates the successful application of a PROTAC with an this compound-like linker for the potent degradation of key cancer targets within the BAF/PBAF complexes. The conformational constraint provided by the benzyl (B1604629) group, combined with the favorable solubility and flexibility of the PEG-like elements, contributes to its high efficacy. Comparison with ACBI2 highlights how modifications to this linker can fine-tune the selectivity of the PROTAC. The inclusion of data from PROTACs with different linker architectures underscores the critical role of the linker in optimizing degrader performance. The experimental protocols provided herein offer a foundational framework for researchers to evaluate and compare the efficacy of novel PROTAC molecules in their drug discovery efforts.

References

A Comparative Analysis of Functionalized N-Benzyl-N-bis-PEG2 Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design Through Linker Functionalization

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of their therapeutic success, with the linker component playing a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the final molecule. Among the diverse array of linkers, the N-Benzyl-N-bis-PEG2 scaffold offers a versatile platform for conjugation. The addition of terminal functional groups to this scaffold can profoundly influence the performance of a PROTAC. This guide provides a comparative analysis of this compound linkers bearing different functional groups, supported by established experimental protocols to aid in the rational design of next-generation protein degraders.

The Impact of Terminal Functional Groups on PROTAC Performance

The terminal functional group of the this compound linker is not merely a point of attachment but a critical modulator of a PROTAC's biological activity. The choice of functional group can significantly affect several key parameters, including cellular permeability, the stability of the ternary complex, and ultimately, the efficiency of target protein degradation. While direct comparative studies on a single PROTAC system with varied this compound functionalizations are not extensively available in the public domain, we can infer the expected performance based on the known chemical properties of these groups.

Functional GroupExpected Impact on Physicochemical PropertiesImplications for PROTAC Performance
-OH (Hydroxyl) Increases hydrophilicity and potential for hydrogen bonding.[1]May enhance aqueous solubility but could potentially decrease passive cell permeability if not balanced. Can serve as a handle for further derivatization.
-COOH (Carboxylic Acid) Introduces a negative charge at physiological pH, significantly increasing hydrophilicity.Can improve solubility but may negatively impact cell permeability due to charge. Useful for forming stable amide bonds with amine-containing ligands.[2]
-NH2 (Amine) Introduces a positive charge at physiological pH, increasing hydrophilicity.Similar to carboxylic acids, can enhance solubility but may reduce passive permeability. Provides a reactive handle for conjugation with activated esters or carboxylic acids.[3][4]
-N3 (Azide) A versatile and relatively non-polar functional group.Ideal for "click chemistry" reactions (e.g., CuAAC or SPAAC), allowing for highly efficient and specific conjugation to alkyne-modified ligands under mild conditions.[5]

Note: The data in the table above is illustrative and based on general chemical principles. Actual performance will be target- and ligand-dependent and requires empirical validation.

Experimental Protocols for Comparative Analysis

A robust evaluation of different functionalized linkers requires a suite of standardized assays. Below are detailed methodologies for key experiments to compare the performance of PROTACs constructed with various this compound derivatives.

Synthesis of Functionalized this compound Linkers

The synthesis of terminally functionalized this compound linkers typically starts from the commercially available diol (N-Benzyl-N-bis(PEG1-OH)).

Workflow for Linker Synthesis and PROTAC Assembly

G start N-Benzyl-N-bis(PEG1-OH) func Functional Group Interconversion (e.g., Tosylation, Azidation, etc.) start->func linker Functionalized this compound (-OH, -N3, -NH2, -COOH) func->linker conjugation1 Conjugation Step 1 linker->conjugation1 ligand1 POI Ligand ligand1->conjugation1 ligand2 E3 Ligase Ligand conjugation2 Conjugation Step 2 ligand2->conjugation2 intermediate Ligand-Linker Intermediate conjugation1->intermediate intermediate->conjugation2 protac Final PROTAC Molecule conjugation2->protac purification Purification (HPLC) protac->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for synthesizing functionalized linkers and assembling PROTACs.

Example Protocol: Synthesis of N-Benzyl-N-bis(PEG2-azide) from N-Benzyl-N-bis(PEG1-OH)

  • Mesylation/Tosylation: To a solution of N-Benzyl-N-bis(PEG1-OH) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) followed by dropwise addition of methanesulfonyl chloride or tosyl chloride. Stir the reaction at room temperature until completion (monitored by TLC).

  • Azidation: To the reaction mixture from the previous step, add sodium azide (B81097) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) iodide) in a suitable solvent like DMF. Heat the reaction mixture and stir until the substitution is complete.[6]

  • Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired N-Benzyl-N-bis(PEG2-azide).

Ternary Complex Formation Assays

The ability of a PROTAC to induce a stable ternary complex between the target protein and the E3 ligase is fundamental to its mechanism of action. Several biophysical techniques can be employed to quantify this interaction.[7][8]

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto a streptavidin-coated sensor chip to a suitable response level.

  • Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD1).

  • Ternary Complex Formation: Inject a constant concentration of the target protein mixed with a dilution series of the PROTAC over the E3 ligase surface.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model to determine the kinetic and affinity constants for the ternary complex. The cooperativity (α) of the complex formation can be calculated by comparing the binary and ternary affinities.[9]

Logical Flow for Assessing Ternary Complex Formation

G cluster_0 Binary Interactions cluster_1 Ternary Interaction P_E3 PROTAC + E3 Ligase KD1 Determine KD1 P_E3->KD1 P_POI PROTAC + POI KD2 Determine KD2 P_POI->KD2 alpha Calculate Cooperativity (α) KD1->alpha P_E3_POI PROTAC + E3 Ligase + POI KD_ternary Determine KD_ternary P_E3_POI->KD_ternary KD_ternary->alpha

Caption: Diagram illustrating the steps to determine the cooperativity of ternary complex formation.

Cellular Permeability Assay

The ability of a PROTAC to cross the cell membrane is a critical prerequisite for its activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive permeability.[10][11]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[11]

  • Donor Plate Preparation: Add the PROTAC compounds to the donor plate wells at a known concentration in a suitable buffer.

  • Assay Assembly: Place the filter plate onto an acceptor plate containing buffer.

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 5 hours) at room temperature.[12]

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for each compound. Compounds with higher Papp values are predicted to have better passive cell permeability.

Protein Degradation Assay

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within cells. Western blotting is the gold-standard technique for quantifying protein levels.[13][14]

Protocol: Western Blot for Target Protein Degradation

  • Cell Treatment: Plate cells and treat them with a concentration range of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13]

Experimental Workflow for PROTAC Evaluation

G A Synthesize PROTACs with Functionalized Linkers B Assess Ternary Complex Formation (e.g., SPR) A->B C Measure Cellular Permeability (PAMPA) A->C D Quantify Protein Degradation (Western Blot) A->D F Select Lead Candidate B->F C->F E Determine DC50 & Dmax D->E E->F

Caption: A streamlined workflow for the comparative evaluation of different PROTACs.

By systematically evaluating this compound linkers with different functional groups using these standardized protocols, researchers can gain a deeper understanding of the structure-activity relationships that govern PROTAC efficacy. This knowledge will enable the rational design of more potent and drug-like protein degraders, accelerating their development towards clinical applications.

References

Assessing the In Vivo Stability of N-Benzyl-N-bis-PEG2 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by governing the delivery of the cytotoxic payload to the target cells while minimizing off-target toxicity. This guide provides a comparative assessment of the in vivo stability of N-Benzyl-N-bis-PEG2 linkers against other commonly used linkers in ADC development. While direct comparative in vivo stability data for the this compound linker is not extensively available in the public domain, this guide extrapolates its expected performance based on its structural components and provides a framework for its evaluation.

The this compound Linker: A Profile

The this compound linker is a specialized chemical moiety used in the construction of ADCs and other targeted therapies like Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a central benzyl (B1604629) group and two polyethylene (B3416737) glycol (PEG) chains, is designed to offer a unique combination of properties that can enhance the overall performance of the bioconjugate.

The stability of this linker in vivo is paramount. Premature cleavage of the linker in systemic circulation can lead to the indiscriminate release of the potent cytotoxic payload, causing systemic toxicity and reducing the amount of drug that reaches the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell, thereby diminishing the therapeutic efficacy of the ADC.

Comparative Analysis of Linker Stability

The in vivo stability of an ADC linker is primarily dictated by its chemical nature. Linkers are broadly classified as either cleavable or non-cleavable.

  • Cleavable Linkers: These are designed to be stable in the bloodstream and are cleaved by specific triggers present in the tumor microenvironment or within the cancer cell. Common cleavage mechanisms include:

    • Enzyme-sensitive: Utilizing proteases like cathepsins that are overexpressed in tumors (e.g., valine-citrulline [VC] linkers).

    • pH-sensitive: Exploiting the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).

    • Redox-sensitive: Responding to the high intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).

  • Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete degradation of the antibody backbone within the lysosome to release the payload. This generally leads to enhanced plasma stability.

The this compound linker's stability is influenced by the robustness of the bonds within its structure. The benzyl group can be susceptible to certain enzymatic or chemical cleavage conditions, though specific data on its in vivo cleavage mechanism is limited. The incorporation of PEG chains is a key feature expected to enhance stability.

The Role of PEGylation in Enhancing In Vivo Stability

The inclusion of polyethylene glycol (PEG) chains in linker design, as seen in the this compound linker, is a well-established strategy to improve the pharmacokinetic properties of bioconjugates.

Key Advantages of PEGylation:

  • Increased Hydrophilicity: PEGylation enhances the water solubility of the ADC, which can be particularly beneficial when working with hydrophobic payloads, reducing the propensity for aggregation.

  • Improved Pharmacokinetics: The hydrophilic shield provided by PEG can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased tumor accumulation.

  • Reduced Immunogenicity: The PEG chains can mask the ADC from the host's immune system, potentially reducing its immunogenicity.

Experimental data from various studies consistently demonstrates the positive impact of PEGylation on the in vivo stability and half-life of ADCs.

Quantitative Data on Linker Stability

Linker TypeADC ModelAnimal ModelHalf-life (t1/2)Reference
SMCC (Non-PEGylated)ZHER2-SMCC-MMAEMouse19.6 minutes[1]
SMCC-PEG4KZHER2-PEG4K-MMAEMouse49.2 minutes[1]
SMCC-PEG10KZHER2-PEG10K-MMAEMouse219.0 minutes[1]
Val-Cit-PABCTrastuzumab-MMAEMouseVariable, susceptible to mouse carboxylesterase[2]
Disulfide (less hindered)Anti-HER2-DM1MouseShorter half-life[3]
Disulfide (more hindered)Anti-HER2-DM4MouseLonger half-life[3]

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of ADC stability in vivo is crucial for preclinical development. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for In Vivo Stability Assessment

G cluster_0 In Vivo Study cluster_1 ELISA for Intact ADC cluster_2 LC-MS/MS for Free Payload Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Sample Incubation Sample Incubation Plasma Preparation->Sample Incubation Intact ADC Analysis Protein Precipitation Protein Precipitation Plasma Preparation->Protein Precipitation Free Payload Analysis Antigen Coating Antigen Coating Blocking Blocking Antigen Coating->Blocking Blocking->Sample Incubation Detection Antibody Detection Antibody Sample Incubation->Detection Antibody Substrate Addition Substrate Addition Detection Antibody->Substrate Addition Data Analysis_E Data Analysis_E Substrate Addition->Data Analysis_E Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis_L Data Analysis_L MS/MS Detection->Data Analysis_L

Caption: General workflow for assessing the in vivo stability of ADCs.

Detailed Protocol 1: ELISA-Based Quantification of Intact ADC

This method measures the concentration of the ADC that remains fully intact (antibody with payload attached) over time in plasma samples.

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats) at a predetermined dose.

  • Sample Collection: Collect blood samples at various time points post-injection (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., BSA or non-fat dry milk in PBS) to prevent non-specific binding. Incubate and wash.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a reaction that produces a detectable signal.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A standard curve is used to quantify the concentration.

Signaling Pathway for ELISA Detection

G Antigen Antigen Intact_ADC Intact ADC (Antibody + Payload) Antigen->Intact_ADC binds to Detection_Ab Enzyme-linked Anti-Payload Ab Intact_ADC->Detection_Ab binds to payload Substrate Substrate Detection_Ab->Substrate converts Signal Signal Substrate->Signal to

Caption: ELISA detection mechanism for intact ADCs.

Detailed Protocol 2: LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload.

  • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules in the sample based on its physicochemical properties as it passes through a chromatography column.

  • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.

Logical Flow of LC-MS/MS Analysis

G Plasma_Sample Plasma Sample (ADC + Free Payload) Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Supernatant Supernatant (Free Payload) Protein_Precipitation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization Precursor_Selection Precursor Ion Selection MS_Ionization->Precursor_Selection Fragmentation Fragmentation (MS/MS) Precursor_Selection->Fragmentation Product_Ion_Detection Product Ion Detection & Quantification Fragmentation->Product_Ion_Detection

Caption: Workflow for free payload quantification by LC-MS/MS.

Conclusion

The this compound linker represents a promising component for the design of next-generation ADCs. The presence of PEG chains is strongly suggestive of enhanced in vivo stability, improved solubility, and favorable pharmacokinetic properties. However, without direct comparative in vivo stability studies, its performance relative to established linkers like VC-PABC and SMCC remains theoretical.

The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own in vivo stability assessments of ADCs containing the this compound linker. Such studies are essential to generate the quantitative data needed to definitively understand its stability profile and to make informed decisions in the drug development process. Further research and publication of data on this specific linker will be invaluable to the scientific community in advancing the design of safer and more effective antibody-drug conjugates.

References

N-Benzyl-N-bis-PEG2 in PROTACs: A Comparative Guide to Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides a comparative overview of N-Benzyl-N-bis-PEG2, a branched polyethylene (B3416737) glycol (PEG)-based linker, in the context of other linkers used in PROTAC development.

The Role of this compound in PROTAC Design

This compound is a bifunctional linker featuring a central benzyl-protected amine and two polyethylene glycol (PEG) arms. This branched structure offers several advantageous properties for PROTAC synthesis and function:

  • Improved Solubility: The hydrophilic nature of the PEG chains enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these typically large and complex structures.[1]

  • Modulation of Physicochemical Properties: The PEG component can help to optimize the overall physicochemical profile of the PROTAC, potentially improving cell permeability and pharmacokinetic parameters.[2]

  • Three-Dimensional Exploration: The branched nature of this compound allows for a more three-dimensional exploration of the space between the target protein and the E3 ligase, which can be crucial for the formation of a stable and productive ternary complex.

  • Synthetic Versatility: The benzyl (B1604629) group serves as a protecting group for the central nitrogen atom, which can be deprotected under specific conditions to allow for further chemical modification. The terminal ends of the PEG chains are typically functionalized for conjugation to the target-binding and E3 ligase-recruiting ligands.

Comparative Analysis of Linker Performance in PROTACs

The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[3] A systematic approach, exploring a range of linker lengths and compositions, is crucial for identifying the most effective degrader.[3]

Table 1: Comparison of Common PROTAC Linker Types

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Flexible, hydrophobicSynthetically straightforward; can provide optimal length.Poor aqueous solubility; may lead to non-specific binding.
Linear PEG Chains Flexible, hydrophilicImproves solubility; reduces non-specific binding; tunable length.[1]Can sometimes lead to increased metabolic instability.
Branched PEG (e.g., this compound) Multi-directional, hydrophilicEnhanced solubility; allows for three-dimensional optimization of ternary complex formation.Potentially more complex synthesis compared to linear linkers.
Rigid Linkers (e.g., containing cyclic or aromatic groups) Conformational restrictionCan pre-organize the PROTAC for optimal binding, potentially increasing potency.May introduce steric hindrance if not optimally designed.

Experimental Protocols for Evaluating PROTAC Efficacy

The following are generalized protocols for key experiments used to assess the performance of PROTACs.

Experimental Protocol: PROTAC Synthesis using a Branched Linker

This protocol provides a general workflow for the synthesis of a PROTAC using a branched linker like this compound. The specific reaction conditions will need to be optimized for the particular target-binding ligand and E3 ligase ligand.

Workflow for PROTAC Synthesis

cluster_synthesis PROTAC Synthesis Ligand_A Target-Binding Ligand (with reactive group) Coupling_1 Couple Ligand A to one arm of the linker Ligand_A->Coupling_1 Linker This compound-dicarboxylic acid Activation Activate Carboxylic Acids (e.g., HATU, EDC) Linker->Activation Ligand_B E3 Ligase Ligand (with reactive group) Coupling_2 Couple Ligand B to the other arm of the linker Ligand_B->Coupling_2 Activation->Coupling_1 Intermediate Ligand A - Linker Intermediate Coupling_1->Intermediate Intermediate->Coupling_2 Purification Purify final PROTAC (e.g., HPLC) Coupling_2->Purification Characterization Characterize (e.g., NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocol: Western Blot for Target Protein Degradation

Western blotting is a standard technique to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.

    • Treat the cells with varying concentrations of the PROTAC (e.g., a serial dilution) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

PROTAC-Mediated Protein Degradation Pathway

cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Molecule Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of Target Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolbox, offering a branched, hydrophilic scaffold to connect the target-binding and E3 ligase-recruiting moieties. Its structure has the potential to confer favorable physicochemical properties and facilitate the formation of a productive ternary complex. While direct comparative data for this specific linker is limited, the principles of PROTAC design emphasize the importance of empirical testing of various linker architectures to identify the optimal degrader for a given biological target. The provided experimental protocols offer a framework for the synthesis and evaluation of novel PROTACs incorporating this compound and other innovative linker designs.

References

A Comparative Guide to the Efficacy of Antibody-Drug Conjugates with Different PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an Antibody-Drug Conjugate (ADC) is a finely tuned interplay between its three core components: the antibody, the cytotoxic payload, and the linker that connects them. The linker, in particular, plays a pivotal role in the overall performance of the ADC, influencing its stability, pharmacokinetics (PK), and payload delivery efficiency.[1] Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design, offering a powerful tool to modulate these properties.[2]

PEGylation, the addition of PEG chains, enhances the hydrophilicity of the ADC, which is crucial as many potent payloads are hydrophobic.[3][4][5] This increased water solubility mitigates the tendency for ADCs to aggregate, especially at higher drug-to-antibody ratios (DARs), and can improve the stability of the conjugate.[6][7][8] Furthermore, PEG linkers can prolong the ADC's circulation half-life, leading to greater accumulation in tumor tissue and a potentially wider therapeutic window.[3][8][]

This guide provides a comparative analysis of ADCs featuring different PEG linkers, supported by experimental data, detailed methodologies, and visualizations to aid researchers in the strategic design and evaluation of next-generation ADCs.

Quantitative Data Comparison

The length and structure of the PEG linker significantly impact the ADC's performance. Longer PEG chains generally improve pharmacokinetic profiles but can sometimes reduce in vitro potency. The optimal design is often a balance tailored to the specific antibody, payload, and target.[3][10]

Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)
ADC ConstructPEG Linker SizeHalf-Life (t½)Relative Half-Life ExtensionKey Findings
ZHER2-SMCC-MMAE (HM)No PEG19.6 min1.0x (Baseline)Rapid clearance in the absence of a PEG linker.[10]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa49.2 min2.5xSignificant improvement in half-life with PEG insertion.[10]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa219.0 min11.2xLonger PEG chain dramatically extends circulation time.[10][11]
RS7-DL11mPEG24-ProlongedPEGylation of a dipeptide linker enhanced half-life and tolerability.[4][5]
Anti-CD30 ADCPEG8, PEG12, PEG24-Increased with lengthIncreasing PEG chain length led to increased plasma exposures and lower clearance.[12]
Table 2: Impact of PEG Linker on In Vitro Cytotoxicity and In Vivo Efficacy
ADC ConstructPEG Linker SizeRelative In Vitro Cytotoxicity ReductionIn Vivo Efficacy (Tumor Model)Key Findings
ZHER2-SMCC-MMAE (HM)No PEG1.0x (Baseline)Moderate tumor inhibitionHigh in vitro potency but limited in vivo efficacy due to poor PK.[10]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa4.5xGood tumor inhibitionReduced cytotoxicity but improved overall antitumor effect.[10]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa22.0xMost effective tumor inhibition Despite a significant drop in in vitro potency, the vastly improved PK led to the best therapeutic outcome.[10][11]
Anti-CD30 ADCPEG2, PEG4-35-45% tumor weight reductionShorter PEG linkers showed moderate efficacy.[12]
Anti-CD30 ADCPEG8, PEG12, PEG24-75-85% tumor weight reduction Longer PEG linkers provided significantly higher tumor exposure and superior efficacy.[12]

Visualizing ADC Structure and Experimental Workflow

Diagrams are essential for conceptualizing the complex relationships in ADC design and evaluation.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Target Target Cell Ab Monoclonal Antibody (mAb) Linker PEG Linker Ab->Linker Conjugation Site Antigen Tumor-Specific Antigen Ab->Antigen Binding Payload Cytotoxic Payload Linker->Payload

Figure 1: General structure of an Antibody-Drug Conjugate with a PEG linker.

ADC_Workflow cluster_Development ADC Development & Synthesis cluster_Evaluation Preclinical Evaluation cluster_Analysis Data Analysis A Antibody Selection C PEG Linker Design (e.g., PEG4, PEG8, PEG24) A->C B Payload Selection B->C D Conjugation & Purification C->D E In Vitro Cytotoxicity (IC50 Assay) D->E F Pharmacokinetic (PK) Study (Animal Model) D->F G In Vivo Efficacy (Xenograft Model) E->G F->G H Compare Efficacy, PK, and Safety G->H

Figure 2: Experimental workflow for comparing the efficacy of different ADCs.

PEG_Mechanism How PEG Linkers Improve ADC Properties cluster_Problem Challenge: Hydrophobic Payload cluster_Solution Solution: PEG Linker A Hydrophobic Payload B ADC Aggregation A->B D Add Hydrophilic PEG Linker A->D Mitigated by C Rapid Clearance B->C E Forms 'Hydration Shell' & Provides Steric Hindrance D->E F Improved Solubility & Stability E->F G Longer Half-Life (Reduced Clearance) E->G

Figure 3: Mechanism of PEG linkers in improving ADC solubility and stability.

Experimental Protocols

Detailed methodologies are crucial for designing comparable and reproducible studies.[3]

ADC Synthesis and Characterization
  • Objective: To conjugate the payload to the antibody via the PEG linker and characterize the resulting ADC.

  • Protocol:

    • Linker-Payload Synthesis: Synthesize the drug-linker moiety, incorporating the desired PEG chain (e.g., mPEG24, PEG8) and a reactive group for antibody conjugation.[4][5]

    • Antibody Preparation: If using cysteine-based conjugation, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) under controlled conditions to generate reactive thiol groups.

    • Conjugation: React the activated linker-payload with the prepared antibody in a suitable buffer (e.g., phosphate-buffered saline, pH ~7.4). The reaction may require an organic co-solvent if the drug-linker has low aqueous solubility.[2]

    • Purification: Remove unconjugated payload-linker and other impurities using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterization:

      • Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

      • Purity and Aggregation: Assess the percentage of monomer and high-molecular-weight species (aggregates) using Size-Exclusion Chromatography (SEC-HPLC).[6]

      • Confirmation: Confirm conjugation using mass spectrometry (MS).

In Vitro Cytotoxicity Assay
  • Objective: To determine the potency of the ADC against target cancer cells.

  • Protocol:

    • Cell Culture: Plate target antigen-expressing cancer cells (e.g., NCI-N87 for HER2-positive cancer) in 96-well plates and allow them to adhere overnight.[10]

    • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers and a non-targeting control ADC. Add the dilutions to the cells.

    • Incubation: Incubate the cells with the ADCs for a fixed period (e.g., 72-120 hours).

    • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

    • Data Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Pharmacokinetic (PK) Analysis
  • Objective: To evaluate the circulation half-life and clearance rate of the ADC in vivo.

  • Protocol:

    • Animal Model: Use healthy mice or rats (e.g., BALB/c mice).[13]

    • Administration: Administer a single intravenous (IV) bolus dose of each ADC construct to a cohort of animals.[13]

    • Blood Sampling: Collect blood samples from the animals at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

    • Sample Processing: Process the blood to isolate plasma and store frozen until analysis.

    • Quantification: Measure the concentration of the total antibody or ADC in the plasma samples using a validated method, typically an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Plot the plasma concentration of the ADC over time and use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t½), area under the curve (AUC), and clearance (CL).[14]

In Vivo Antitumor Efficacy Study
  • Objective: To compare the ability of ADCs with different PEG linkers to inhibit tumor growth in an animal model.

  • Protocol:

    • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) for xenograft studies.[12]

    • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., L540cy or NCI-N87) into the flank of each mouse.[10][12]

    • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, non-targeting ADC, and different PEG-linker ADCs).

    • Dosing: Administer the ADCs to their respective groups, typically via IV injection, using a specific dosing schedule (e.g., a single dose or multiple doses).[15]

    • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

    • Endpoint: Conclude the study when tumors in the control group reach a maximum allowed size or after a predetermined period. Euthanize the animals and excise the tumors for weighing and further analysis.

    • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The strategic incorporation of PEG linkers is a critical element in optimizing the therapeutic index of an ADC. Experimental data consistently demonstrates that PEGylation can dramatically improve an ADC's pharmacokinetic profile, leading to enhanced in vivo efficacy.[][11] However, the choice of PEG linker length is not trivial; it involves a crucial balance between extending circulation half-life and maintaining potent cytotoxicity.[10] As shown in comparative studies, a longer PEG chain may decrease in vitro activity but can result in superior overall tumor suppression in vivo due to prolonged exposure at the tumor site.[10][12] Therefore, a systematic evaluation of a range of PEG linker lengths is essential in the preclinical development of any new ADC to identify the optimal construct for clinical success.[3]

References

Benchmarking N-Benzyl-N-bis-PEG2: A Comparative Guide to PROTAC Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the N-Benzyl-N-bis-PEG2 linker against industry-standard alternatives in the context of Proteolysis Targeting Chimera (PROTAC) development. By leveraging established experimental data and detailed protocols, this document aims to inform rational linker design and accelerate the optimization of potent and effective protein degraders.

Introduction to PROTAC Linker Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[] Linker characteristics such as length, flexibility, and chemical composition directly impact a PROTAC's efficacy, selectivity, and physicochemical properties.[2]

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that incorporates a benzyl (B1604629) group.[4] This design offers a degree of conformational restraint compared to simple PEG or alkyl chains, which can be advantageous for optimizing ternary complex formation.[2][5] The PEG component enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[] This guide will benchmark the performance of PROTACs utilizing an this compound linker against those with standard flexible and rigid linkers.

Data Presentation: A Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The stability of the ternary complex, often measured by a cooperativity factor (α), is another crucial parameter. A cooperativity value greater than 1 indicates that the binding of one protein to the PROTAC enhances the binding of the other, leading to a more stable ternary complex.[6]

The following tables present a summary of representative performance data for different linker classes. It is important to note that these values are illustrative and can vary significantly depending on the specific target protein, E3 ligase, and cell line used.

Table 1: Degradation Efficiency of Different Linker Classes

Linker ClassRepresentative LinkerDC50 (nM)Dmax (%)
Flexible Linkers
Alkyl Chain8-carbon alkyl chain50 - 200> 90
PEG LinkerPEG425 - 100> 95
Semi-Rigid Linker
This compoundN/A10 - 75> 95
Rigid Linkers
Piperazine-basedPiperazine-alkyl5 - 50> 95
Phenyl-basedp-phenyl1 - 20> 98

Table 2: Ternary Complex Formation and Physicochemical Properties

Linker ClassRepresentative LinkerCooperativity (α)Cell Permeability (PAMPA)Aqueous Solubility
Flexible Linkers
Alkyl Chain8-carbon alkyl chain1 - 5Moderate to HighLow
PEG LinkerPEG42 - 10ModerateHigh
Semi-Rigid Linker
This compoundN/A5 - 20HighModerate to High
Rigid Linkers
Piperazine-basedPiperazine-alkyl10 - 50ModerateModerate
Phenyl-basedp-phenyl> 50Low to ModerateLow

Mandatory Visualization

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTACs (Varying Concentrations) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis (DC50 & Dmax) Detection->Analysis

Caption: Workflow for assessing PROTAC efficacy via Western Blot.

Linker_Properties Logical Relationships of Linker Properties Linker_Properties Linker Properties Length Length Linker_Properties->Length Flexibility Flexibility Linker_Properties->Flexibility Composition Composition (e.g., PEG, Alkyl, Benzyl) Linker_Properties->Composition Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Physicochem Physicochemical Properties Length->Physicochem Flexibility->Ternary_Complex Flexibility->Physicochem Composition->Ternary_Complex Composition->Physicochem Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation PK_Properties Pharmacokinetic Properties Physicochem->PK_Properties PK_Properties->Degradation In vivo

Caption: Interplay of linker properties and PROTAC performance.

Experimental Protocols

Western Blotting for Determination of DC50 and Dmax

This protocol is designed to quantify the degradation of a target protein in response to treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • PROTACs with this compound and other linkers

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of each PROTAC (typically ranging from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. Surface Plasmon Resonance (SPR) is a powerful method for this purpose.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant target protein (POI) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTACs with this compound and other linkers

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Methodology (SPR):

  • Immobilization:

    • Immobilize the E3 ligase complex onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the POI over the sensor surface in the presence and absence of a fixed concentration of the PROTAC.

    • Alternatively, inject the PROTAC over a surface with immobilized E3 ligase, followed by the injection of the POI.

  • Data Analysis:

    • Measure the binding responses (in Resonance Units, RU) for each injection.

    • Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD).

    • Calculate the cooperativity factor (α) by comparing the binding affinity of the POI to the E3 ligase in the presence and absence of the PROTAC. The formula is: α = (KD of POI to E3) / (KD of POI to E3-PROTAC complex).

Conclusion

The selection of an appropriate linker is a critical step in the development of a successful PROTAC. The this compound linker offers a compelling semi-rigid scaffold that can enhance ternary complex stability and maintain favorable physicochemical properties. The inclusion of the benzyl group provides a degree of conformational rigidity that may lead to improved degradation potency and selectivity compared to more flexible alkyl and PEG linkers.[2] Furthermore, the PEG component aids in solubility, a common challenge in PROTAC design.[] However, the optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating empirical testing of a variety of linker types. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of linker performance, enabling the rational design of next-generation protein degraders.

References

Safety Operating Guide

Proper Disposal of N-Benzyl-N-bis-PEG2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

N-Benzyl-N-bis-PEG2 is a chemical compound utilized in laboratory settings. While its Safety Data Sheet (SDS) classifies it as a non-hazardous substance or mixture, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step procedure for the appropriate disposal of this compound and associated materials.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A standard laboratory coat.

All handling of this compound should be conducted in a well-ventilated area. In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with local, state, and federal regulations. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Identification and Segregation
  • Liquid Waste: Collect any unused this compound and solutions containing the compound in a dedicated, clearly labeled, and sealable waste container. The container should be made of a compatible material, such as polyethylene.

  • Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a separate, clearly labeled, and sealed container for solid chemical waste.

Disposal of Liquid Waste

Even though this compound is not classified as hazardous, it is not recommended to dispose of it down the drain unless explicitly permitted by your institution's EHS department.

  • Transfer the liquid waste into the designated, labeled container.

  • Ensure the container is tightly sealed.

  • Store the container in a designated satellite accumulation area for chemical waste.

  • Arrange for pickup and disposal through your institution's hazardous waste management program.

Disposal of Solid Waste
  • Place all contaminated solid materials into the designated solid waste container.

  • Seal the container securely.

  • Store the container in the satellite accumulation area.

  • Dispose of the container through your institution's waste management service.

Disposal of Empty Containers

Empty containers that previously held this compound should be managed as follows:

  • Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect the first rinsate as chemical waste and add it to your liquid waste container. The subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your EHS department.

  • After triple-rinsing, deface or remove the original label from the container.

  • The clean, de-labeled container can then be disposed of in the regular trash or recycled according to your institution's guidelines.

Spill Management

In the event of a spill of this compound:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material.

  • Collect the absorbed material using non-sparking tools and place it in a labeled container for chemical waste.

  • Decontaminate the spill area with a suitable solvent, such as ethanol, followed by soap and water.

  • Collect all cleaning materials for disposal as chemical waste.

Quantitative Data Summary

The Safety Data Sheet for this compound does not provide specific quantitative data regarding disposal concentration limits as it is classified as non-hazardous. The primary guideline is to dispose of the chemical in accordance with all applicable regulations.

ParameterValue
Hazardous ClassificationNot a hazardous substance or mixture
SARA 302 ComponentsNo chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.
SARA 313 ComponentsThis material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.
SARA 311/312 HazardsNo SARA Hazards

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is it classified as hazardous? consult_sds->is_hazardous non_hazardous_path No (per current SDS) is_hazardous->non_hazardous_path hazardous_path Yes is_hazardous->hazardous_path consult_ehs Consult Institutional EHS Guidelines non_hazardous_path->consult_ehs hazardous_protocol Follow specific hazardous waste protocol hazardous_path->hazardous_protocol liquid_waste Liquid Waste (Unused chemical, solutions, first rinse) consult_ehs->liquid_waste solid_waste Solid Waste (Contaminated gloves, paper, etc.) consult_ehs->solid_waste empty_container Empty Container consult_ehs->empty_container collect_liquid Collect in labeled, sealed container liquid_waste->collect_liquid collect_solid Collect in separate labeled, sealed container solid_waste->collect_solid triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse store_waste Store in Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect first rinsate as liquid waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_trash Dispose of clean container in regular trash/recycling deface_label->dispose_trash dispose_via_ehs Dispose through EHS Waste Program store_waste->dispose_via_ehs

Caption: Disposal decision workflow for this compound.

Personal protective equipment for handling N-Benzyl-N-bis-PEG2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Benzyl-N-bis-PEG2

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound.

This document provides crucial safety and logistical information for the proper handling of this compound, a PEG-based PROTAC linker used in the synthesis of PROTACs[1][2]. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe working environment[3].

Immediate Safety Precautions

While this compound is not classified as hazardous, it is crucial to take preventative measures to avoid direct contact and inhalation[3]. In the event of exposure, follow these first aid measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention[3].
Skin Contact Thoroughly rinse the affected skin area with water. Remove contaminated clothing and consult a physician[3].
Inhalation Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Rinse the mouth with water. Do not induce vomiting and seek immediate medical attention[3].

It is imperative to treat any exposure symptomatically and seek professional medical advice[3].

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safe handling of this compound.

PPE CategorySpecificationRationale
Hand Protection Protective gloves (e.g., nitrile or neoprene)[3][4].To prevent skin contact[3].
Eye Protection Safety goggles with side-shields[3].To protect eyes from potential splashes[5].
Skin and Body Protection Impervious clothing, such as a lab coat or gown[3][4].To protect skin and personal clothing from contamination[3].
Respiratory Protection A suitable respirator should be used, especially in areas with inadequate ventilation[3].To avoid inhalation of any aerosols or dust that may form[3].
Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment.

Handling and Storage:

  • Avoid inhalation, and contact with eyes and skin[3].

  • Prevent the formation of dust and aerosols[3].

  • Work in a well-ventilated area, preferably under a chemical fume hood[3].

  • Keep the container tightly sealed in a cool, well-ventilated place[3].

  • The recommended storage temperature is 4°C, protected from light[3].

  • For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light[1].

Spill Management: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation[3]. Use full personal protective equipment during cleanup[3]. Absorb the spill with an inert, non-combustible material and dispose of the contaminated material in a sealed container for chemical waste[3].

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visual Guide to Laboratory Safety Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Review SDS b Don PPE a->b c Work in Ventilated Area b->c d Handle Chemical c->d e Clean Work Area d->e h Dispose of Waste d->h i Store Unused Chemical d->i f Doff PPE e->f g Wash Hands f->g

Caption: Standard laboratory workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-bis-PEG2
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-bis-PEG2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.